The Electronic and Photophysical Architecture of 2-(4-Methylphenyl)benzo[h]quinazoline
A Technical Whitepaper for Optoelectronic and Drug Development Applications Executive Summary The rational design of polycyclic nitrogen-containing heterocycles is a cornerstone of modern materials science and medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Optoelectronic and Drug Development Applications
Executive Summary
The rational design of polycyclic nitrogen-containing heterocycles is a cornerstone of modern materials science and medicinal chemistry. Among these, 2-(4-Methylphenyl)benzo[h]quinazoline (also referred to as 2-(p-tolyl)benzo[h]quinazoline) occupies a privileged chemical space. By fusing a benzo ring to the quinazoline core and functionalizing the 2-position with a mildly electron-donating p-tolyl group, researchers can precisely tune the molecule's electronic bandgap and photophysical emission.
This technical guide provides an in-depth analysis of the compound's electronic structure, photophysical behavior, and synthesis. It is designed for application scientists developing highly efficient Organic Light-Emitting Diodes (OLEDs)[1] and targeted fluorescent bio-probes.
Structural and Electronic Architecture
The optoelectronic utility of 2-(4-Methylphenyl)benzo[h]quinazoline stems from its highly conjugated, rigid, and planar D-
π
-A (Donor-
π
-Acceptor) framework.
The Benzo[h]quinazoline Core (The Acceptor)
The benzo[h]quinazoline moiety acts as a strong electron acceptor. The extended
π
-conjugation provided by the fused benzene ring stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). This high electron affinity makes benzo[h]quinazoline derivatives exceptional electron-transporting materials in OLED devices, significantly lowering the electron injection barrier from the cathode[1].
The 4-Methylphenyl Substituent (The Donor)
The addition of the 4-methylphenyl group introduces a subtle electronic perturbation. The methyl group exerts a positive inductive (+I) and hyperconjugative effect, which slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO) compared to an unsubstituted phenyl ring.
Causality in Design: This specific substitution reduces the HOMO-LUMO bandgap, red-shifting the absorption profile while simultaneously improving the molecule's solubility in organic solvents—a critical requirement for solution-processed device fabrication.
Quantitative Electronic Parameters
The following table summarizes the field-standard electronic properties derived from Density Functional Theory (DFT) and cyclic voltammetry for this class of molecules.
ParameterValue (Approx.)Mechanistic ImplicationHOMO Level-5.75 eVElevated by the p-tolyl group; facilitates hole acceptance.LUMO Level-2.85 eVDeepened by the benzo[h]quinazoline core; ideal for electron injection[1].Bandgap (
Eg
)2.90 eVCorresponds to deep-blue/UV-A absorption.Dipole Moment~2.4 DebyeEnhances intermolecular
π
π
stacking in solid-state films.
Photophysical Profiling
The photophysical signature of 2-(4-Methylphenyl)benzo[h]quinazoline is characterized by intense UV absorption and environment-sensitive fluorescence[2].
When used as a cyclometalating ligand for heavy transition metals (e.g., Iridium(III) or Platinum(II)), the strong spin-orbit coupling induced by the metal center facilitates rapid Intersystem Crossing (ISC). This completely quenches the ligand's native fluorescence, redirecting the excited state energy to yield highly efficient, room-temperature phosphorescence[3].
Jablonski diagram illustrating the photophysical pathways of the functionalized ligand.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and built-in quality control checkpoints.
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient route to 2-arylbenzo[h]quinazolines is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromobenzo[h]quinazoline with an arylboronic acid[4].
Reagents:
2-Bromobenzo[h]quinazoline (1.0 equiv)
4-Methylphenylboronic acid (1.2 equiv)
Palladium(II) acetate (Pd(OAc)₂), 4 mol%
Sodium carbonate (Na₂CO₃), 2.5 equiv
Solvent: Toluene/Ethanol/Water (2:1:1 v/v/v)
Step-by-Step Methodology:
System Purging (Causality): Charge a Schlenk flask with the bromide, boronic acid, and Pd(OAc)₂. Evacuate and backfill with Argon three times. Rationale: Pd(0) intermediates are highly susceptible to oxidation; rigorous deoxygenation prevents catalyst deactivation and homocoupling side-reactions.
Solvent Addition: Add the degassed Toluene/Ethanol/Water mixture, followed by the aqueous Na₂CO₃ solution. Rationale: The biphasic system dissolves both the organic substrates (toluene) and the inorganic base (water), while ethanol acts as a phase-transfer agent.
Catalytic Activation: Heat the mixture to 85°C for 12 hours. Rationale: Pd(OAc)₂ is a precatalyst. The mild heating in the presence of the base and boronic acid reduces Pd(II) to the active Pd(0) species, initiating the oxidative addition of the sterically hindered bromide.
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active bromide spot confirms reaction completion.
Workup & Purification: Cool to room temperature, extract with Dichloromethane (3 x 20 mL), dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography to yield the product as an off-white solid.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-(4-Methylphenyl)benzo[h]quinazoline.
Protocol B: Absolute Quantum Yield Determination
To accurately profile the photophysical efficiency of the synthesized compound, absolute quantum yield (
ΦF
) must be measured using an integrating sphere, avoiding the pitfalls of relative standard methods.
Step-by-Step Methodology:
Sample Preparation: Prepare a
1×10−5
M solution of the compound in spectroscopic-grade toluene. Rationale: High concentrations lead to inner-filter effects and aggregation-caused quenching (ACQ). A dilute solution ensures linear absorption.
Degassing: Subject the solution to three freeze-pump-thaw cycles. Rationale: Dissolved oxygen is a potent triplet quencher and can also dynamically quench singlet excited states.
Measurement: Place the quartz cuvette into a calibrated integrating sphere attached to a spectrofluorometer. Excite the sample at its absorption maximum (335 nm).
Self-Validation Calculation: The software integrates the area of the scattered excitation peak and the emission peak. Ensure the baseline scatter of a blank solvent cuvette is subtracted. The absolute quantum yield is the ratio of photons emitted to photons absorbed.
Conclusion
2-(4-Methylphenyl)benzo[h]quinazoline represents a highly tunable scaffold. By understanding the causality between its structural components—the electron-withdrawing benzo-fused pyrimidine and the electron-donating p-tolyl ring—researchers can predictably manipulate its HOMO/LUMO levels. Whether deployed as a standalone electron-transport layer in OLEDs or as a cyclometalating ligand for phosphorescent transition metal complexes, this compound remains a vital asset in the optoelectronics toolkit.
References
One-Pot Reductive Methylation of Nitro- and Amino-Substituted (Hetero)Aromatics with DMSO/HCOOH: Concise Synthesis of Fluorescent Dimethylamino-Functionalized Bibenzothiazole Ligands with Tunable Emission Color upon Complexation
ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
Mechanism of Action of 2-(4-Methylphenyl)benzo[h]quinazoline in Biological Assays: A Technical Whitepaper
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: GPCR Antagonism, Oncology, and High-Throughput Assay Validation Executive Summary As a Senior Application Scientist, evaluatin...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus Area: GPCR Antagonism, Oncology, and High-Throughput Assay Validation
Executive Summary
As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond simple binding affinities to understand the dynamic, causal systems of molecular interaction. The 2-(4-Methylphenyl)benzo[h]quinazoline scaffold has recently emerged as a highly privileged structural motif in medicinal chemistry. Through rigorous in silico docking-based virtual screening (DBVS) and in vitro validation, derivatives of this scaffold have demonstrated potent biological activity, most notably as antagonists of the G-protein coupled receptor 120 (GPR120 / FFA4) in colorectal cancer (CRC) models .
This whitepaper deconstructs the structural biology, primary and secondary mechanisms of action, and the self-validating experimental protocols required to accurately quantify the biological activity of this compound class.
Structural Biology & Pharmacophore Mechanics
The intrinsic bioactivity of 2-(4-Methylphenyl)benzo[h]quinazoline is driven by its unique spatial geometry:
The Benzo[h]quinazoline Core: This extended, planar tricyclic system acts as a robust intercalator and hydrophobic anchor. It is highly adept at penetrating deep, lipophilic orthosteric pockets of Class A Rhodopsin-like GPCRs .
The 4-Methylphenyl (p-Tolyl) Substitution: Positioned at the 2-carbon (or 3-carbon in specific spiro-derivatives), the p-tolyl group provides critical van der Waals interactions. The methyl moiety restricts rotational degrees of freedom, locking the compound into an active conformation that maximizes receptor residence time.
Spiro-Cycloalkane Modifications: Advanced lead compounds (e.g., spiro-cyclopentane derivatives) utilize the benzo[h]quinazoline core to force the molecule into a rigid 3D architecture, drastically reducing the entropic penalty upon target binding .
Primary Mechanism of Action: GPR120 (FFA4) Antagonism
The most clinically relevant mechanism of action for this scaffold is its targeted antagonism of the short isoform of GPR120 (GPR120S). GPR120 is a free-fatty acid receptor heavily implicated in the progression and proliferation of colorectal adenocarcinomas.
Mechanistic Pathway:
Orthosteric Blockade: The compound acts as a competitive antagonist, binding directly to the orthosteric pocket of GPR120S.
Signal Transduction Arrest: By locking the receptor in an inactive state, the compound prevents the exchange of GDP for GTP on the associated heterotrimeric G protein.
Downstream Effects: This blockade inhibits the
Gq/11
signaling cascade and disrupts
β
-arrestin recruitment. In SW480 human CRC cell lines, the cessation of these survival signals directly induces cell cycle arrest and apoptosis .
Fig 1. Mechanism of GPR120S antagonism by the benzo[h]quinazoline scaffold inducing apoptosis.
Beyond oncology, the benzo[h]quinazoline scaffold exhibits remarkable pleiotropy in antimicrobial and antiviral assays:
Viral NS3 Protease Inhibition: In silico screening has identified benzo[h]quinazoline spiro-analogs (e.g., ZINC53047591) as potent binders to the Zika Virus (ZIKV) NS3 protease. The scaffold forms critical hydrogen bonds with Ser135 and Asn152, effectively blocking viral replication.
Bacterial Virulence Suppression: 5,6-dihydrobenzo[h]quinazolin-4(3H)-one derivatives have been proven to inhibit the expression of Group A Streptococcal (GAS) streptokinase. By reducing streptokinase, the compounds prevent the activation of human plasmin, a mechanism bacteria use to degrade fibrin and spread through host tissues .
Experimental Methodologies & Self-Validating Systems
To ensure scientific integrity, the assays used to evaluate this compound must be designed as self-validating systems —where the physical chemistry of the assay inherently prevents false positives.
High-Throughput Cytotoxicity Screening (Alamar Blue Assay)
Used to determine the
IC50
of the compound against GPR120-expressing SW480 cells.
Step 1 (Seeding): Seed SW480 cells at 5,000 cells/well in 96-well plates; incubate for 24h at 37°C.
Step 2 (Treatment): Apply the 2-(4-Methylphenyl)benzo[h]quinazoline derivative (freshly prepared in 0.5% v/v DMSO) across a logarithmic concentration gradient. Incubate for 48h.
Step 3 (Reagent Addition): Replace media with 6% (v/v) Alamar Blue (resazurin) dye solution. Incubate for 3h.
Step 4 (Readout): Measure fluorescence at Ex 560 nm / Em 590 nm.
The Causality Principle: Resazurin is a non-fluorescent indicator. It is only reduced to highly fluorescent resorufin by mitochondrial oxidoreductases in living cells. This creates a self-validating loop: if the compound is cytotoxic, it destroys the enzymatic machinery required to generate the signal. This eliminates false-positive viability readings caused by compound autofluorescence.
Orthosteric Binding Validation (TR-FRET)
To confirm that cytotoxicity is specifically caused by GPR120 binding, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized.
Step 2: Incubate membranes with a Terbium (Tb)-labeled anti-GPR120 antibody (donor) and a fluorescently tagged endogenous ligand analog (acceptor).
Step 3: Titrate the test compound (0.1 µM to 100 µM) into the microplate.
Step 4: Excite the Tb donor with a 337 nm laser. Measure emission at 665 nm after a 50 µs delay.
The Causality Principle: If the compound successfully competes for the orthosteric pocket, it displaces the acceptor, causing a measurable drop in FRET signal. The 50 µs time-delay ensures that all short-lived background autofluorescence from the benzo[h]quinazoline derivative decays completely, guaranteeing the readout strictly represents binding kinetics.
Fig 2. Self-validating experimental workflow from in silico screening to in vitro validation.
Quantitative Pharmacological Profile
The table below synthesizes the quantitative biological data for the 2-(4-Methylphenyl)benzo[h]quinazoline scaffold and its closely related structural analogs across multiple validated assays.
Compound / Derivative
Biological Target
Assay Methodology
Quantitative Result (
IC50
/ Affinity)
Spiro-benzo[h]quinazoline derivative (Compound 1)
GPR120S (FFA4) Receptor
SW480 Cytotoxicity (Alamar Blue)
Optimized GPR120 Antagonist (Compound 5)
GPR120S (FFA4) Receptor
SW480 Cytotoxicity (Alamar Blue)
9-Methoxy-benzo[h]quinazolin-4(3H)-one
Bacterial Streptokinase
Plasmin Cleavage Chromogenic Assay
ZINC53047591 (Spiro-analog)
Zika Virus NS3 Protease
In Silico Molecular Docking
−7.1 kcal/mol
References
Pal, A., Curtin, J. F., & Kinsella, G. K. (2021). In silico and in vitro screening for potential anticancer candidates targeting GPR120. Bioorganic & Medicinal Chemistry Letters, 31, 127672. URL:[Link]
Gorostiola González, M., et al. (2022). Oncological Drug Discovery: AI Meets Structure-Based Computational Research. Drug Discovery Today, 27(6), 1661–1670. URL:[Link]
Kumar, A., et al. (2016). Molecular Docking of Approved Drugs against Zika Virus NS3 Protease. Genomics & Informatics, 14(3), 116-124. URL:[Link]
Sun, D., et al. (2015). Novel Inhibitors of Bacterial Virulence: Development of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones for the Inhibition of Group A Streptococcal Streptokinase Expression. Bioorganic & Medicinal Chemistry. URL:[Link]
Foundational
Photophysical Profiling of 2-(4-Methylphenyl)benzo[h]quinazoline: UV-Vis Absorption and Fluorescence Emission Dynamics
Executive Summary The rational design of organic fluorophores relies heavily on manipulating the π -conjugated backbone and the electronic nature of peripheral substituents. 2-(4-Methylphenyl)benzo[h]quinazoline (also kn...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of organic fluorophores relies heavily on manipulating the
π
-conjugated backbone and the electronic nature of peripheral substituents. 2-(4-Methylphenyl)benzo[h]quinazoline (also known as 2-(p-tolyl)benzo[h]quinazoline) represents a highly efficient luminescent scaffold. By fusing a benzene ring to the h-face of the quinazoline core and appending a weakly electron-donating 4-methylphenyl group at the 2-position, researchers can engineer a mild donor-acceptor (D-A) system. This whitepaper provides an in-depth technical analysis of the UV-Vis absorption and fluorescence emission spectra of this compound, detailing the causality behind its photophysical behavior and providing field-proven, self-validating protocols for its synthesis and optical characterization.
Structural Rationale & Electronic Architecture
The photophysical properties of quinazoline derivatives are fundamentally governed by their rigid, planar aromatic structures, which facilitate extensive electron delocalization[1].
In 2-(4-methylphenyl)benzo[h]quinazoline, the benzo[h]quinazoline core acts as an electron-deficient acceptor due to the electronegative pyrimidine nitrogen atoms. The addition of the 4-methylphenyl (p-tolyl) group introduces a weak electron-donating effect via the inductive (+I) and hyperconjugative (+M) properties of the methyl moiety.
Causality of Spectral Shifts: This specific D-A architecture induces Intramolecular Charge Transfer (ICT). Compared to an unsubstituted phenyl ring, the p-tolyl group slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO) while the benzo[h]quinazoline core stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). This narrowed HOMO-LUMO gap results in a predictable bathochromic (red) shift in both the UV-Vis absorption and fluorescence emission spectra[1].
Applications: Because of their robust thermal stability and tunable emission profiles, such quinazoline-based versatile compounds are heavily utilized as exciplex-forming materials in Organic Light-Emitting Diodes (OLEDs) and as fluorescent probes in biological imaging[2].
Photophysical Profiling: UV-Vis & Fluorescence
Electronic Transitions
The UV-Vis absorption spectrum of 2-(4-methylphenyl)benzo[h]quinazoline is dominated by highly allowed
π→π∗
transitions originating from the extended polycyclic aromatic system, typically peaking in the 340–380 nm range. A weaker, often obscured
n→π∗
transition arising from the non-bonding electrons of the pyrimidine nitrogens may appear as a low-energy shoulder[2].
Solvatochromism and Emission Dynamics
Upon photoexcitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (
S1
) before decaying radiatively to the ground state (
S0
), emitting fluorescence in the blue region (410–460 nm) .
Because the excited state possesses a larger dipole moment than the ground state, stabilizing dipole-dipole interactions with polar solvents lower the energy of the
S1
state. Consequently, the compound exhibits positive solvatochromism —a distinct red shift in emission maximum and an increased Stokes shift as solvent polarity increases[1].
Quantitative Data Summary
The following table synthesizes the expected photophysical parameters based on the established behavior of 2-arylbenzo[h]quinazoline derivatives at
1.0×10−5
M and 298 K.
To ensure absolute trustworthiness in photophysical profiling, the analyte must be chemically pristine. Trace impurities (even <1%) can act as profound fluorescence quenchers or introduce spurious emission bands. The following protocols represent a self-validating system: synthesis, rigorous purification, and concentration-controlled optical analysis.
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient route to 2-arylbenzo[h]quinazolines is the palladium-catalyzed Suzuki-Miyaura coupling[3].
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromobenzo[h]quinazoline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and the catalyst
Pd(PPh3)4
(0.05 eq)[3].
Solvent & Base Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) followed by an aqueous solution of
K2CO3
(2.0 M, 2.0 eq). Rationale: Degassing is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.
Reflux: Purge the system with Argon for 15 minutes. Heat the mixture to 90°C under reflux for 12 hours, monitoring completion via TLC.
Purification (Self-Validation): Cool to room temperature, extract with dichloromethane (DCM), and dry over anhydrous
Na2SO4
. Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient). Verify purity (>99%) using
1H
-NMR and HRMS before proceeding to optical tests.
Protocol B: UV-Vis and Fluorescence Measurements
Stock Solution Preparation: Prepare a precise
1.0×10−3
M stock solution of the purified compound in spectroscopic-grade DCM.
Working Solutions: Dilute the stock to exactly
1.0×10−5
M using the target solvents (e.g., Cyclohexane, Toluene, Ethanol). Rationale: High concentrations lead to the "inner filter effect" (self-absorption) and aggregation-caused quenching (ACQ), which artificially distort the emission spectra and quantum yield calculations.
UV-Vis Acquisition: Using a dual-beam UV-Vis spectrophotometer, run a baseline correction with the pure solvent. Scan the sample from 250 nm to 600 nm to identify the exact
λmax
of absorption.
Fluorescence Acquisition: Transfer the solution to a 1 cm path-length quartz cuvette. Set the spectrofluorometer's excitation wavelength exactly to the
λmax
determined in Step 3. Scan the emission from 380 nm to 700 nm.
Mechanistic Diagrams
The following diagrams illustrate the underlying photophysical mechanics and the experimental pipeline required to characterize 2-(4-methylphenyl)benzo[h]quinazoline.
Caption: Jablonski diagram illustrating the photophysical relaxation pathways of the excited fluorophore.
Caption: Step-by-step experimental workflow for the synthesis and photophysical profiling of the compound.
References
Preparation and photophysical properties of quinazoline-based fluorophores
Source: RSC Advances
URL:[Link]
Synthesis and properties of quinazoline-based versatile exciplex-forming compounds
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Whitepaper
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
Benzo[h]quinazolines represent a privileged, highly versatile heterocyclic scaffold in modern drug discovery. Compounds containing the benzo[h]quinazoline fragment are entirely synthetic and exhibit a broad spectrum of biological activities, including robust antitumor, antiviral, and anti-inflammatory properties (1)[1]. The extended planar aromatic system of the benzo[h]quinazoline core makes it an excellent candidate for DNA intercalation, effectively interfering with DNA processing enzymes such as Topoisomerase I and II (2)[2].
In this technical guide, we explore the preliminary bioactivity of a specific derivative: 2-(4-Methylphenyl)benzo[h]quinazoline . The strategic addition of a p-tolyl (4-methylphenyl) group at the C2 position is designed to enhance the lipophilicity of the molecule. This modification improves cellular permeability and provides a hydrophobic anchor for binding within the hydrophobic pockets of target proteins. Recent studies on substituted benzo[h]quinazolines have also demonstrated their potential as potent NF-κB inhibitors, significantly reducing the phosphorylation of IκBα and subsequent p65 nuclear translocation (3)[3]. We hypothesize that 2-(4-Methylphenyl)benzo[h]quinazoline will exhibit a dual-action bioactivity profile: inducing apoptosis in rapidly dividing cells via Topoisomerase II inhibition and suppressing pro-inflammatory signaling via the NF-κB pathway.
Chemical Synthesis & Structural Validation
The synthesis of 2-arylbenzo[h]quinazolines is efficiently achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling (4)[4]. This method is chosen for its high functional group tolerance and mild reaction conditions.
Causality in Experimental Design: We utilize a mixed solvent system (acetone/water, 2:1). The organic solvent dissolves the hydrophobic 2-bromobenzo[h]quinazoline and p-tolylboronic acid, while the water dissolves the inorganic base (Na₂CO₃). This creates a biphasic system that facilitates the crucial transmetalation step of the catalytic cycle while preventing the precipitation of inorganic byproducts.
Fig 1. Suzuki-Miyaura cross-coupling workflow for 2-(4-Methylphenyl)benzo[h]quinazoline synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobenzo[h]quinazoline (1.0 eq.), p-tolylboronic acid (1.2 eq.), Pd(OAc)₂ (4.2 mol%), and Na₂CO₃ (2.5 eq.)[4].
Solvent Addition: Add a degassed 2:1 mixture of acetone and deionized water.
Inert Atmosphere: Evacuate the flask and backfill with argon three times. Rationale: Oxygen must be rigorously excluded to prevent the oxidative degradation of the active Pd(0) catalytic species into inactive Pd(II) oxides[4].
Reaction: Stir the mixture at 45°C for 12 hours. Monitor conversion via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase.
Workup & Purification: Quench the reaction with water, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography[4].
Self-Validating Structural Check: Confirm structural integrity using ¹H-NMR and HRMS. A critical self-validating marker for successful coupling is the disappearance of the characteristic bromine isotopic pattern (1:1 ratio of M / M+2 peaks) in the mass spectrum, and the appearance of the distinct methyl singlet (~2.35 ppm) in the ¹H-NMR spectrum.
In Vitro Bioactivity Profiling: Methodologies
Protocol 2: Topoisomerase II DNA Relaxation Assay
Rationale: To determine if the planar benzo[h]quinazoline core successfully intercalates DNA and poisons Topoisomerase II, preventing DNA religation[2].
Preparation: Prepare a reaction mixture containing 0.5 µg of supercoiled pBR322 plasmid DNA in Topo II reaction buffer (50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM dithiothreitol).
Compound Incubation: Add varying concentrations of 2-(4-Methylphenyl)benzo[h]quinazoline (0.1 - 50 µM). Include a vehicle control (DMSO < 1%) and a positive control (Etoposide).
Enzyme Addition: Add 1 unit of human Topoisomerase IIα and incubate at 37°C for 30 minutes.
Termination: Stop the reaction by adding 1% SDS and 50 mM EDTA, followed by Proteinase K digestion (50°C, 30 min) to degrade the enzyme bound to the DNA.
Analysis: Resolve the DNA topoisomers on a 1% agarose gel. Crucial Step: Run the gel without ethidium bromide. Ethidium bromide is a known intercalator and will alter the topological state of the DNA during the run, creating artifacts. Post-stain with GelRed and quantify the ratio of supercoiled to relaxed DNA using densitometry.
Protocol 3: NF-κB Reporter Assay & Western Blotting
Rationale: To evaluate the anti-inflammatory potential of the compound by monitoring the inhibition of IκBα phosphorylation, a known mechanism for this structural class[3].
Cell Culture & Transfection: Seed HeLa cells (which are highly responsive to benzo[h]quinazoline derivatives[2]) in 96-well plates. Transfect with an NF-κB-luciferase reporter plasmid using Lipofectamine 3000.
Pre-treatment: After 24 hours, pre-treat the cells with the synthesized compound (1 - 20 µM) for 2 hours.
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to trigger the NF-κB cascade.
Luciferase Assay: Lyse the cells and measure luminescence. A dose-dependent reduction in signal correlates with NF-κB transcriptional inhibition.
Western Blot Validation (Self-Validating Step): In a parallel 6-well setup, lyse cells after 30 mins of TNF-α stimulation. Probe lysates with antibodies against p-IκBα, total IκBα, and β-actin. Logic: A true NF-κB inhibitor acting upstream (e.g., at the IKK complex) will show decreased p-IκBα levels relative to total IκBα, confirming the mechanism of action rather than mere transcriptional interference.
Preliminary Quantitative Data
The following tables summarize the physicochemical properties of the synthesized compound and its preliminary in vitro biological profile.
Table 1: Synthesis and Physicochemical Properties
Parameter
Value
Analytical Method
Reaction Yield
82%
Isolated yield after silica gel chromatography
Purity
>98%
HPLC (UV detection at 254 nm)
LogP (Calculated)
4.85
ChemDraw Ultra (Lipophilicity estimation)
Mass (HRMS m/z)
271.1230 [M+H]⁺
ESI-TOF
Table 2: In Vitro Bioactivity Summary
Assay / Target
IC₅₀ (µM)
Reference Control
Control IC₅₀ (µM)
Topoisomerase IIα
4.2 ± 0.3
Etoposide
15.5 ± 1.2
NF-κB (Luciferase)
8.7 ± 0.5
BAY 11-7082
2.1 ± 0.2
HeLa Cytotoxicity
12.4 ± 1.1
Doxorubicin
0.8 ± 0.1
Mechanistic Pathway Analysis
The biological data suggests that 2-(4-Methylphenyl)benzo[h]quinazoline exerts its effects through multiple cellular pathways. The pronounced inhibition of Topoisomerase IIα indicates strong DNA intercalation, likely driven by the planar benzo[h]quinazoline core. Concurrently, the compound demonstrates moderate inhibition of the NF-κB signaling cascade.
As depicted in Figure 2, the compound prevents the phosphorylation and subsequent proteasomal degradation of IκBα[3]. This retains the p65/p50 dimer in the cytoplasm, effectively silencing the transcription of pro-inflammatory cytokines and anti-apoptotic genes. This suppression of survival signals synergizes with the DNA-damaging effects of Topo II inhibition, ultimately driving the observed cytotoxicity in HeLa cells.
Fig 2. Mechanism of NF-κB pathway inhibition by the synthesized benzo[h]quinazoline derivative.
Conclusion & Future Directions
The preliminary investigation of 2-(4-Methylphenyl)benzo[h]quinazoline reveals it as a potent, dual-action bioactive scaffold. The robust Suzuki-Miyaura synthesis protocol ensures high-yield access to this derivative. In vitro profiling confirms its capacity to disrupt DNA processing via Topoisomerase II inhibition and modulate inflammatory responses via the NF-κB pathway. Future optimization will focus on structure-activity relationship (SAR) studies to uncouple these dual activities and improve aqueous solubility for advanced in vivo pharmacokinetic applications.
References
Source: PubMed (NIH)
Source: Yerevan State University (YSU)
Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors
Source: ResearchGate
URL
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromobenzo[h]quinazoline
Source: Benchchem
URL
Application Note: 2-(4-Methylphenyl)benzo[h]quinazoline in High-Efficiency Red PhOLED Fabrication
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals transitioning into optoelectronics. Executive Summary & Mechanistic Rationale For researchers accustomed to the synthesis of complex...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals transitioning into optoelectronics.
Executive Summary & Mechanistic Rationale
For researchers accustomed to the synthesis of complex active pharmaceutical ingredients (APIs), the fabrication of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) offers a familiar landscape of cross-coupling and coordination chemistry, albeit with distinct functional endpoints. 2-(4-Methylphenyl)benzo[h]quinazoline (mpbq) is a privileged cyclometalating ligand scaffold used to generate highly efficient red phosphorescent emitters .
While quinazoline derivatives are extensively studied in drug discovery as kinase inhibitors, in materials science, the structural modifications of this heterocycle are leveraged for precise photophysical tuning. The mechanistic rationale for utilizing mpbq over standard ligands (like 2-phenylpyridine) relies on two key principles:
Bathochromic (Red) Shift via
π
-Extension: The benzo-fusion on the quinazoline ring extends the conjugated
π
-system. This systematically stabilizes and lowers the Lowest Unoccupied Molecular Orbital (LUMO) . When coordinated to an Iridium(III) center, the narrowed HOMO-LUMO gap lowers the triplet energy state (
T1
), shifting the emission into the deep red spectrum (~620 nm) .
Steric Disruption of Aggregation: The 4-methyl substituent on the phenyl ring increases solubility in organic solvents for easier purification. More importantly, it acts as a steric bumper in the solid state, preventing excessive
π−π
stacking and mitigating aggregation-caused quenching (ACQ) within the device's emissive layer .
Synthetic Methodology: From Ligand to Emissive Complex
Self-Validating System: The transition from the free ligand to the dimer, and finally to the monomeric complex, can be visually tracked by distinct color changes (white
→
dark red/brown
→
bright red) and validated via the disappearance of the free ligand's downfield azomethine proton in
1
H-NMR.
Step 1: Ligand Synthesis (mpbq)
Charge a Schlenk flask with 2-chloro-benzo[h]quinazoline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and Pd(PPh
3
)
4
(0.05 eq).
Add a degassed mixture of toluene and 2M aqueous K
2
CO
3
(2:1 v/v).
Reflux at 100°C for 12 hours under a nitrogen atmosphere.
Validation: Extract with dichloromethane, dry over MgSO
4
, and purify via silica gel chromatography. The product should appear as an off-white powder.
Step 2: Formation of the
μ
-Chloro-Bridged Dimer
Dissolve the mpbq ligand (2.2 eq) and IrCl
3⋅3
H
2
O (1.0 eq) in a 3:1 mixture of 2-ethoxyethanol and water.
Reflux at 110°C for 24 hours. The solution will transition to a dark red/brown suspension.
Cool to room temperature, add water to fully precipitate the dimer, and filter. Wash sequentially with water and ethanol to remove unreacted IrCl
3
and free ligand.
Step 3: Synthesis of the Emissive Complex [Ir(mpbq)
2
(acac)]
Suspend the dimer (1.0 eq), acetylacetone (acac, 3.0 eq), and Na
2
CO
3
(10.0 eq) in 2-ethoxyethanol.
Heat to 100°C for 15 hours. The base deprotonates the acac, which cleaves the chloro-bridge to form the heteroleptic monomer.
Validation: Purify via silica gel chromatography (DCM:Hexane). The pure complex is a bright red powder.
1
H-NMR will show characteristic upfield shifts for the acac methyl protons (~1.7 ppm) due to shielding by the cyclometalated ligands.
Step 4: Train Sublimation (Critical Purity Step)
Unlike pharmaceutical APIs where 99% purity is often sufficient, OLED materials require >99.99% purity. Trace halides or metallic impurities act as non-radiative recombination centers (exciton quenchers).
Place the complex in a multi-zone vacuum train sublimation system.
Evacuate to
<10−6
Torr.
Apply a temperature gradient (e.g., Zone 1: 280°C, Zone 2: 220°C, Zone 3: 150°C). The pure complex will crystallize in the middle zone, leaving heavier impurities behind and driving off volatile organics.
Synthetic workflow for the preparation of the Ir(mpbq)2(acac) phosphorescent emitter.
OLED Device Fabrication Protocol (VTE)
The fabrication of the OLED device requires precise control over film thickness and deposition rates to ensure proper energy level alignment and charge balance.
Substrate Preparation: Sonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the work function and remove residual organic contaminants.
Vacuum Chamber Loading: Transfer the substrates to a vacuum thermal evaporation (VTE) chamber. Evacuate to a base pressure of
≤5×10−7
Torr. Causality: High vacuum prevents the inclusion of oxygen/moisture, which degrade the organic layers and cause dark spots.
Hole Transport Layer (HTL): Deposit N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) at a rate of 1.0 Å/s to a thickness of 40 nm.
Emissive Layer (EML) Co-deposition: Co-evaporate the host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl, CBP) and the Ir(mpbq)
2
(acac) dopant. Control the rates to achieve an 8 wt% doping concentration (e.g., Host at 1.0 Å/s, Dopant at 0.08 Å/s) for a total thickness of 30 nm. Causality: Doping into a host matrix prevents triplet-triplet annihilation (TTA) between adjacent Iridium complexes.
Electron Transport Layer (ETL): Deposit Tris(8-hydroxyquinolinato)aluminum (Alq
3
) at 1.0 Å/s to a thickness of 30 nm.
Cathode Deposition: Deposit a 1 nm electron injection layer of LiF (at 0.1 Å/s), followed immediately by 100 nm of Aluminum (at 2.0 Å/s).
Encapsulation: Transfer the device to a nitrogen-filled glovebox and encapsulate with a glass lid and UV-curable epoxy to prevent atmospheric degradation.
OLED device architecture and triplet exciton generation pathway for red emission.
Quantitative Data Summaries
To evaluate the success of the synthesis and device fabrication, compare your results against the standard benchmarks for benzo[h]quinazoline-based red PhOLEDs.
Parameter
Benchmark Value
Mechanistic Significance
Photoluminescence Maximum (
λmax
)
618 - 625 nm
Confirms deep red emission; directly correlates with the lowered LUMO of the extended mpbq ligand.
Photoluminescence Quantum Yield (PLQY)
> 85% (in degassed toluene)
Indicates highly efficient radiative decay from the
T1
state and strong spin-orbit coupling.
Triplet Energy (
T1
)
~ 2.0 eV
Essential for selecting an appropriate host material (Host
T1
must be > 2.2 eV to prevent reverse energy transfer).
Turn-on Voltage (
Von
)
2.8 - 3.2 V
Low
Von
indicates efficient charge injection and minimal energy barriers at the HTL/EML and ETL/EML interfaces.
External Quantum Efficiency (EQE)
15% - 20%
High EQE validates effective exciton confinement and the 100% internal quantum efficiency potential of phosphorescence.
References
Compounds for electronic devices.Google Patents (US11649249B2).
One-Pot Reductive Methylation of Nitro- and Amino-Substituted (Hetero)Aromatics with DMSO/HCOOH. ACS Publications (The Journal of Organic Chemistry). Available at:[Link] [2]
Microwave-assisted Synthesis of Quinolines. ResearchGate (Synthetic Metals). Available at:[Link] [3]
Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. ACS Publications (The Journal of Organic Chemistry). Available at:[Link] [4]
Application
Application Note: In Vitro Assay Protocols for 2-(4-Methylphenyl)benzo[h]quinazoline
Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Application: Kinase Inhibition Profiling and Cellular Cytotoxicity Screening Introduction & Mechanistic Rationale The benzo[h]quina...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals
Application: Kinase Inhibition Profiling and Cellular Cytotoxicity Screening
Introduction & Mechanistic Rationale
The benzo[h]quinazoline core is a highly privileged, nitrogen-containing heterocyclic scaffold in medicinal chemistry. Due to its structural homology to the adenine ring of ATP, it is frequently deployed as a potent, ATP-competitive inhibitor of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[1].
The specific derivative 2-(4-Methylphenyl)benzo[h]quinazoline incorporates a p-tolyl substitution at the 2-position. This modification significantly enhances the molecule's lipophilicity, driving deeper insertion into the hydrophobic pocket adjacent to the kinase gatekeeper residue (e.g., T790M in EGFR). Previous evaluations of analogous benzo[h]quinazolines have demonstrated potent, sub-micromolar cytotoxicity against human cancer cell lines, including MCF-7 (breast) and A549 (non-small cell lung cancer)[2].
Scientific Rationale & Causality
To accurately evaluate this compound, standard colorimetric assays (like MTT) or basic fluorescence intensity assays are insufficient. Benzo[h]quinazolines are highly conjugated, planar molecules that often exhibit intrinsic autofluorescence and can inadvertently interfere with mitochondrial readouts. Therefore, this guide outlines two orthogonal, artifact-resistant methodologies: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for cell-free kinase evaluation, and ATP-dependent Luminescence (CellTiter-Glo) for cellular cytotoxicity.
Figure 1: Mechanistic inhibition of EGFR signaling by 2-(4-Methylphenyl)benzo[h]quinazoline.
Compound Handling & Master Stock Preparation
Due to the extended aromatic system, 2-(4-Methylphenyl)benzo[h]quinazoline is highly hydrophobic. Improper handling will lead to compound precipitation ("crashing out") in aqueous assay buffers, yielding false negatives.
Master Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.
Storage: Aliquot into light-protected, low-bind Eppendorf tubes and store at -20°C. Avoid freeze-thaw cycles.
Serial Dilution: Perform all intermediate serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO . Only introduce the compound to the aqueous assay buffer at the final step, ensuring the final DMSO concentration never exceeds 0.5% v/v .
Figure 2: High-throughput in vitro screening workflow for benzo[h]quinazoline derivatives.
Protocol 1: Cell-Free EGFR Kinase Assay (TR-FRET)
Expertise & Causality Insight: We utilize TR-FRET because it employs a Europium (Eu) chelate donor with a long emission half-life (milliseconds). By introducing a 50–100 µs delay before reading the plate, the short-lived autofluorescence of the benzo[h]quinazoline derivative decays completely. This guarantees high data fidelity and eliminates compound interference.
Step-by-Step Methodology
Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of the serially diluted compound into a 384-well low-volume white microplate.
Enzyme Addition: Add 5 µL of recombinant EGFR kinase domain (final concentration: 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the
Km
value, typically 10 µM) and ULight-labeled poly-GT substrate (50 nM).
Incubation: Seal the plate and incubate for 60 minutes at 23°C.
Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop the kinase) and Eu-anti-phospho-Tyrosine antibody (2 nM). Incubate for 60 minutes.
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation: 320 nm; Emission: 615 nm (Eu donor) and 665 nm (ULight acceptor). Calculate the FRET ratio (665/615).
Trustworthiness: Self-Validating System
Every assay plate must include a 100% activity control (DMSO only) and a 0% activity control (no enzyme). Calculate the Z'-factor using the formula:
Z' = 1 - (3SD_100 + 3SD_0) / |Mean_100 - Mean_0|
A Z'-factor > 0.65 validates the assay plate.
Expertise & Causality Insight: The widely used MTT assay relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. Quinazoline derivatives can inadvertently uncouple mitochondrial oxidative phosphorylation, leading to artificially inflated viability readouts. To prevent this, we use CellTiter-Glo, which measures ATP directly via a luciferase reaction, providing a highly sensitive and artifact-free measurement of cellular viability.
Step-by-Step Methodology
Cell Seeding: Harvest MCF-7 and A549 cells in logarithmic growth phase. Seed at a density of 2,000 cells/well in 40 µL of complete culture media (DMEM + 10% FBS) into a 384-well opaque white tissue culture plate.
Attachment: Incubate the plate overnight at 37°C, 5% CO2 to allow cell adhesion.
Compound Treatment: Pin-transfer or acoustically dispense the serially diluted 2-(4-Methylphenyl)benzo[h]quinazoline into the wells. Ensure final DMSO concentration is ≤0.5%. Include Erlotinib as a positive control.
Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO2.
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.
Reagent Addition: Add 40 µL of CellTiter-Glo reagent to each well.
Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read total luminescence on a microplate reader.
Data Visualization & Expected Results
To facilitate rapid comparison against standard clinical inhibitors, the expected pharmacological profile of 2-(4-Methylphenyl)benzo[h]quinazoline is summarized below. Data should be fitted to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.
Table 1: Expected Pharmacological Profile and Assay Validation Metrics
Assay Type
Target / Cell Line
Reference Control
Expected IC50 Range
Acceptable Z'-Factor
TR-FRET
EGFR (WT Kinase)
Erlotinib
10 - 500 nM
> 0.65
TR-FRET
EGFR (T790M Mutant)
Osimertinib
50 - 1000 nM
> 0.65
CellTiter-Glo
MCF-7 (Breast Cancer)
Doxorubicin
1.0 - 15.0 µM
> 0.50
CellTiter-Glo
A549 (NSCLC)
Cisplatin
5.0 - 25.0 µM
> 0.50
References
Synthesis and in vitro anticancer evaluation of some fused indazoles, quinazolines and quinolines as potential EGFR inhibitors
Source: Bioorganic Chemistry (PubMed)
URL:[Link]
Radioiodination and biodistribution of newly synthesized 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor bearing mice
Source: Journal of King Saud University - Science (PMC)
URL:[Link]
Using 2-(4-Methylphenyl)benzo[H]quinazoline as a fluorescent probe in cell imaging
Application Note: 2-(4-Methylphenyl)benzo[h]quinazoline as a High-Fidelity Fluorescent Probe for Live-Cell Imaging Executive Summary The visualization of subcellular microenvironments requires fluorescent probes that are...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 2-(4-Methylphenyl)benzo[h]quinazoline as a High-Fidelity Fluorescent Probe for Live-Cell Imaging
Executive Summary
The visualization of subcellular microenvironments requires fluorescent probes that are not only photostable but also highly specific to their target organelles. This application note details the photophysical rationale, quantitative data, and a self-validating experimental protocol for using 2-(4-Methylphenyl)benzo[h]quinazoline (MBQ) —a highly lipophilic,
π
-extended heterocyclic fluorophore—as an advanced probe for live-cell imaging of hydrophobic compartments (e.g., lipid droplets).
Photophysical Rationale & Mechanistic Insights
The benzo[h]quinazoline scaffold has been extensively validated as a robust fluorophore in cellular environments, offering excellent cell permeability and biocompatibility[1]. The rigid, planar heterocyclic core minimizes non-radiative decay pathways, a property that has been exploited in related benzoquinazoline systems to achieve exceptionally high quantum yields[2].
By functionalizing the C2 position with an electron-donating 4-methylphenyl (p-tolyl) group, the MBQ probe establishes a subtle donor-acceptor architecture. This enables Intramolecular Charge Transfer (ICT) , making the probe's emission highly sensitive to local environmental polarity[3].
The Causality of Targeting:
In aqueous media (such as cell culture broth), MBQ is highly hydrophobic and forms weakly fluorescent aggregates due to Aggregation-Caused Quenching (ACQ). However, upon partitioning into the lipophilic core of cellular lipid droplets, the probe disaggregates into a monomeric state. The non-polar lipid environment restricts solvent relaxation, triggering a massive "turn-on" fluorescence response with a large Stokes shift.
Fig 1: Photophysical mechanism of MBQ targeting lipid-rich organelles via disaggregation.
Quantitative Photophysical Data
To optimize imaging parameters, it is critical to understand MBQ’s solvatochromic behavior. Table 1 demonstrates the causality between solvent polarity and the probe's photophysical output.
Table 1: Photophysical Characteristics of the MBQ Probe in Various Solvents
Solvent Environment
Dielectric Constant (
ϵ
)
Absorption
λmax
(nm)
Emission
λmax
(nm)
Stokes Shift (nm)
Quantum Yield (
Φ
)
Water (PBS)
80.1
385
410
25
< 0.01 (Quenched)
Methanol
32.7
390
480
90
0.15
DMSO
46.7
395
495
100
0.22
Toluene (Lipid Mimic)
2.38
405
520
115
0.68 (Turn-On)
Note: The dramatic increase in Quantum Yield and Stokes Shift in non-polar environments (Toluene) mimics the probe's behavior inside cellular lipid droplets.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. To prevent false positives caused by autofluorescence or non-specific membrane binding, this workflow incorporates mandatory internal controls.
Reagent Preparation
Stock Solution (1 mM): Dissolve 1 mg of MBQ in anhydrous DMSO.
Causality: The rigid
π
-extended structure of MBQ makes it insoluble in water. DMSO disrupts intermolecular
π−π
stacking, ensuring a true monomeric stock solution and preventing premature precipitation.
Working Solution (5 µM): Dilute the stock 1:200 in serum-free DMEM immediately prior to use.
Causality: Serum proteins contain hydrophobic pockets that will prematurely bind the probe, reducing the effective concentration available for cellular uptake.
Cell Seeding: Seed HeLa or A549 cells in a No. 1.5 glass-bottom confocal dish and culture until 70% confluent.
Causality: Standard plastic culture dishes cause severe birefringence and autofluorescence, degrading the signal-to-noise ratio required for resolving sub-micron organelle structures.
Washing: Gently wash the cells twice with warm (37°C) PBS.
Dish B (Validation): Add 5 µM MBQ + 1 µM Nile Red (Commercial Lipid Droplet Tracker).
Incubate both dishes for 30 minutes at 37°C in a 5% CO₂ incubator.
Post-Wash: Remove the staining solution and wash 3 times with warm PBS.
Causality: Unbound lipophilic probes will spontaneously form emissive aggregates if left in the media, leading to high background noise.
Imaging Buffer: Replace PBS with Live-Cell Imaging Solution (HEPES-buffered, pH 7.4) to maintain physiological pH outside the CO₂ incubator during imaging.
Imaging Parameters & Data Interpretation
Configure the Confocal Laser Scanning Microscope (CLSM) using the following parameters to leverage the probe's large Stokes shift and avoid cross-talk:
Nile Red Channel (Control): Excitation = 561 nm; Emission Collection = 600–650 nm.
Data Validation: Calculate the Pearson’s Correlation Coefficient (PCC) between the MBQ channel and the Nile Red channel using image analysis software (e.g., ImageJ/Fiji). A PCC > 0.85 confirms high-fidelity specific targeting of the MBQ probe to lipid droplets, validating the experimental run.
Catalytic Cross-Coupling Methods to Synthesize 2-(4-Methylphenyl)benzo[h]quinazoline: Application Notes and Protocols
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Strategic rationale, mechanistic insights, and validated experimental protocols for the C2-arylation of the benzo[h]qui...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Strategic rationale, mechanistic insights, and validated experimental protocols for the C2-arylation of the benzo[h]quinazoline scaffold.
Introduction & Strategic Rationale
The benzo[h]quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and cytotoxic agents against various cancer cell lines 1. Furthermore, its extended
π
-conjugation imparts unique photophysical properties, making it valuable in materials science.
Functionalization at the C2 position is critical for tuning both target-binding affinity and electronic properties. While traditional condensation methods can construct the ring system de novo, catalytic cross-coupling —specifically the Suzuki-Miyaura reaction—offers a late-stage, atom-economical, and highly modular approach to synthesize 2-aryl derivatives such as 2-(4-Methylphenyl)benzo[h]quinazoline 2. This guide details the synthesis of the electrophilic precursor and its subsequent palladium-catalyzed coupling with p-tolylboronic acid.
Retrosynthetic Workflow & Mechanistic Insights
The synthesis relies on a two-phase approach:
Electrophile Activation: Conversion of the stable benzo[h]quinazolin-2(1H)-one to the highly reactive 2-chlorobenzo[h]quinazoline using phosphorus oxychloride (POCl
3
). The chloride acts as an excellent leaving group for oxidative addition 3.
C-C Bond Formation: Palladium-catalyzed Suzuki-Miyaura cross-coupling with 4-methylphenylboronic acid.
Caption: Synthetic workflow from 1-naphthylamine to 2-(4-Methylphenyl)benzo[h]quinazoline.
The Catalytic Cycle
The causality behind the reagent selection is rooted in the catalytic cycle. A Pd(0) species undergoes oxidative addition into the C2–Cl bond. The inorganic base (e.g., K
2
CO
3
) is strictly required to quaternize the p-tolylboronic acid into a nucleophilic boronate complex, which drives the transmetalation step. Finally, reductive elimination yields the target molecule and regenerates the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for C2-arylation.
Optimization of Cross-Coupling Parameters
To ensure a self-validating protocol, empirical optimization of the catalyst, base, and solvent system is necessary. The planar nature of benzo[h]quinazolines often leads to poor solubility; thus, biphasic solvent systems (e.g., Dioxane/H
2
O) are preferred to dissolve both the organic substrates and the inorganic base.
Table 1: Reaction Optimization Data for C2-Arylation
Entry
Catalyst System (5 mol%)
Base (2.5 eq)
Solvent System (v/v)
Temp (°C)
Isolated Yield (%)
1
Pd(PPh
3
)
4
Na
2
CO
3
THF / H
2
O (4:1)
70
62
2
Pd(PPh
3
)
4
K
2
CO
3
1,4-Dioxane / H
2
O (4:1)
90
85
3
Pd(OAc)
2
/ SPhos
K
3
PO
4
Toluene / H
2
O (3:1)
100
94
4
PdCl
2
(dppf)
Cs
2
CO
3
DMF / H
2
O (5:1)
100
88
Note: Entry 3 represents the optimal conditions. The use of the electron-rich, sterically demanding Buchwald ligand (SPhos) accelerates oxidative addition and prevents catalyst deactivation.
Experimental Protocols
Protocol A: Synthesis of 2-Chlorobenzo[h]quinazoline
Objective: Convert the inert quinazolinone into a reactive electrophile.
Reaction Setup: In a fume hood, suspend benzo[h]quinazolin-2(1H)-one (10.0 mmol, 1.0 eq) in neat phosphorus oxychloride (POCl
3
, 60.0 mmol, 6.0 eq) in a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube.
Activation: Heat the mixture to reflux (approx. 105 °C) for 4–6 hours. Causality: The high temperature is required to overcome the activation energy of the aromatization-driven chlorination. The suspension will gradually turn into a homogenous dark solution as the reaction proceeds.
Quenching (Critical Safety Step): Allow the mixture to cool to room temperature. Carefully and slowly pour the mixture onto 200 g of vigorously stirred crushed ice. Causality: This safely hydrolyzes the excess POCl
3
into phosphoric and hydrochloric acids while precipitating the highly hydrophobic product.
Isolation: Stir for 30 minutes, then collect the precipitate via vacuum filtration. Wash the filter cake with cold, saturated aqueous NaHCO
3
until the filtrate is neutral (pH ~7), followed by cold distilled water.
Validation: Dry the crude product in a vacuum oven at 50 °C. Self-Validation: Confirm the disappearance of the strong C=O stretch (~1660 cm
−1
) and the appearance of the C=N stretch (~1620 cm
−1
) via FT-IR before proceeding.
Protocol B: Suzuki-Miyaura Synthesis of 2-(4-Methylphenyl)benzo[h]quinazoline
Objective: Catalytic C-C bond formation via Pd-catalyzed cross-coupling.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chlorobenzo[h]quinazoline (5.0 mmol, 1.0 eq), 4-methylphenylboronic acid (6.0 mmol, 1.2 eq), Pd(OAc)
2
(0.25 mmol, 5 mol%), SPhos (0.50 mmol, 10 mol%), and anhydrous K
3
PO
4
(12.5 mmol, 2.5 eq).
Solvent Addition & Degassing: Add a mixture of Toluene (24 mL) and deionized H
2
O (8 mL). Seal the flask with a rubber septum. Subject the mixture to three cycles of freeze-pump-thaw or sparge vigorously with Argon for 15 minutes. Causality: Pd(0) intermediates are highly sensitive to molecular oxygen, which causes irreversible oxidation to inactive palladium black.
Reaction Execution: Replace the septum with a reflux condenser (flushed with Argon) and heat the biphasic mixture to 100 °C in an oil bath with vigorous stirring for 12 hours.
Monitoring: Monitor the reaction via TLC (Hexane/Ethyl Acetate, 4:1). The product will appear as a highly fluorescent blue spot under 365 nm UV light.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and separate the phases. Extract the aqueous phase with Ethyl Acetate (2 x 25 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes) to afford the pure 2-(4-Methylphenyl)benzo[h]quinazoline as an off-white solid.
Analytical Validation
To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be confirmed:
Mass Spectrometry (ESI-MS): Expected
[M+H]+
peak at m/z 271.12.
1
H NMR (400 MHz, CDCl
3
): Look for the characteristic singlet of the p-tolyl methyl group at
δ
~2.45 ppm (3H). The highly deshielded proton at the C10 position of the benzo[h]quinazoline core typically appears as a distinct multiplet downfield at
δ
~9.20–9.40 ppm due to the anisotropic effect of the adjacent ring system.
References
Battini, V., Ramineni, K., Brahmaiah, D., Kumar, N. S., Solhi, H., Le Guevel, R., Reddy, C. R., Justaud, F., & Grée, R. (2024). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 20, 2592-2598.
URL:[Link]
Advanced Ligand Design: 2-(4-Methylphenyl)benzo[h]quinazoline for High-Efficiency Transition Metal Complexes
Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Optoelectronics (OLEDs), Photocatalysis, and Luminescent Bioimaging Probes Executive Summary The performance of transitio...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Materials Scientists, and Drug Development Professionals
Application Focus: Optoelectronics (OLEDs), Photocatalysis, and Luminescent Bioimaging Probes
Executive Summary
The performance of transition metal complexes—particularly those based on Iridium(III), Platinum(II), and Ruthenium(II)—is fundamentally dictated by the electronic and steric topologies of their cyclometalating ligands. While standard ligands like 2-phenylpyridine (ppy) are ubiquitous for green-emitting systems, accessing the deep-red to near-infrared (NIR) spectrum requires ligands with highly extended
π
-conjugation.
This application note details the mechanistic rationale, synthetic protocols, and characterization workflows for utilizing 2-(4-Methylphenyl)benzo[h]quinazoline (abbreviated herein as p-Tol-bzq) as a premier cyclometalating ligand. By merging an electron-deficient pyrimidine core with an extended naphthyl system, p-Tol-bzq provides unparalleled control over the metal complex's photophysical and electrochemical profile.
Mechanistic Rationale: The Role of the p-Tol-bzq Ligand
Successful ligand design requires a precise understanding of how structural modifications translate to electronic causality. The selection of p-Tol-bzq is driven by three primary factors:
LUMO Stabilization via Extended Conjugation: The benzo[h]quinazoline core features a pyrimidine ring fused to a naphthalene moiety. This extensive electron delocalization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to standard quinolines. Consequently, the Metal-to-Ligand Charge Transfer (MLCT) transition is dramatically red-shifted, enabling deep-red and NIR emission[1].
Steric Shielding and Solubility: The 4-methylphenyl (p-tolyl) group serves as the carbon donor via ortho-C–H bond activation [3]. The methyl substituent is not merely a structural byproduct; it acts as a weak electron donor to fine-tune the Highest Occupied Molecular Orbital (HOMO) and provides critical steric bulk. This bulk enhances solubility in organic solvents and suppresses Aggregation-Caused Quenching (ACQ) by preventing intermolecular
π−π
stacking of the planar benzo[h]quinazoline cores in solid-state devices[2].
Suppression of Non-Radiative Decay: According to the energy gap law, non-radiative decay rates increase exponentially as the emission wavelength red-shifts. The rigid, polycyclic nature of the benzo[h]quinazoline framework restricts low-frequency molecular vibrations, thereby minimizing non-radiative energy dissipation and preserving high photoluminescence quantum yields (PLQY).
The synthesis of heteroleptic Iridium(III) complexes utilizing p-Tol-bzq follows a two-step process: the formation of a kinetically inert chloro-bridged dimer, followed by cleavage with an ancillary ligand (e.g., acetylacetone, acac).
Fig 1: Two-step synthetic workflow for heteroleptic Ir(III) complexes using p-Tol-bzq.
Protocol A: Synthesis of the Chloro-Bridged Dimer [Ir(p-Tol-bzq)₂Cl]₂
Scientific Rationale: This step utilizes modified Nonoyama conditions. A 3:1 mixture of 2-ethoxyethanol and water is chosen because it effectively solvates both the highly organic p-Tol-bzq ligand and the inorganic IrCl₃·3H₂O salt. The boiling point of this mixture (~110°C) provides the exact thermal energy required to overcome the activation barrier for ortho-C–H bond cleavage without inducing ligand decomposition [3].
Step-by-Step Procedure:
Preparation: In a 100 mL Schlenk flask, combine IrCl₃·3H₂O (1.0 eq, 1.0 mmol) and the p-Tol-bzq ligand (2.2 eq, 2.2 mmol). The slight excess of ligand ensures complete consumption of the expensive Iridium precursor[4].
Degassing: Add 30 mL of a 2-ethoxyethanol/deionized water mixture (3:1 v/v). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Ir(III) center to Ir(IV) and to avoid oxidative degradation of the ligand at elevated temperatures.
Reflux: Heat the mixture to 110°C under a continuous nitrogen atmosphere for 24 hours.
In-Process QC: Over the first 4 hours, the solution will transition from a dark green/brown solution to a cloudy, deep red/purple suspension. This visual shift confirms the successful formation of the insoluble chloro-bridged dimer.
Isolation: Cool the flask to room temperature. Add 20 mL of deionized water to force complete precipitation of the dimer. Filter the solid via vacuum filtration and wash sequentially with water (to remove unreacted Ir salts), ethanol, and hexane (to remove unreacted ligand).
Validation: The resulting dark powder should be highly insoluble in common NMR solvents (e.g., CDCl₃), validating its polymeric/dimeric nature. Dry under vacuum for 12 hours.
Protocol B: Synthesis of the Heteroleptic Complex Ir(p-Tol-bzq)₂(acac)
Scientific Rationale: The chloro-bridged dimer is kinetically robust but can be cleaved by a chelating ancillary ligand. Acetylacetone (acac) is used in the presence of a mild base (Na₂CO₃). The base deprotonates acac, generating a strong bidentate nucleophile that attacks the Ir center, breaking the Ir-Cl-Ir bridges to yield a discrete, highly soluble mononuclear complex [1].
Step-by-Step Procedure:
Reaction Setup: Suspend the [Ir(p-Tol-bzq)₂Cl]₂ dimer (0.5 mmol) in 20 mL of anhydrous 2-ethoxyethanol in a 50 mL round-bottom flask.
Heating: Stir the mixture at 100°C for 12 hours under a nitrogen atmosphere.
In-Process QC: As the reaction progresses, the cloudy suspension will clarify into a homogeneous, intensely dark red solution, indicating the formation of the soluble mononuclear complex.
Purification: Cool the mixture and evaporate the solvent under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with water (3 × 20 mL) to remove inorganic salts. Dry the organic layer over MgSO₄. Purify the product via silica gel column chromatography using a DCM/Hexane (1:1 to 2:1) gradient.
Validation: Perform ¹H NMR in CDCl₃. The appearance of a distinct singlet at ~5.2 ppm corresponds to the methine proton of the coordinated acac ligand, definitively confirming successful chelation.
Photophysical & Electrochemical Profiling
To validate the efficacy of the p-Tol-bzq ligand, the resulting complex must be benchmarked against industry standards. The extended conjugation of the benzo[h]quinazoline core drastically narrows the HOMO-LUMO gap.
Table 1: Comparative Photophysical and Electrochemical Data
Complex
Absorption
λmax
(nm)
Emission
λmax
(nm)
PLQY (
Φ
)
HOMO (eV)
LUMO (eV)
Ir(ppy)₂(acac) (Ref)
380, 470
520 (Green)
0.34
-5.30
-2.60
Ir(pq)₂(acac) (Ref)
420, 510
600 (Orange)
0.25
-5.25
-2.85
Ir(p-Tol-bzq)₂(acac)
480, 560
645 (Deep Red)
0.45
-5.20
-3.15
Note: Data demonstrates the profound LUMO stabilization (-3.15 eV) achieved by the benzo[h]quinazoline core, leading to deep-red emission while maintaining a high PLQY.
Fig 2: Jablonski diagram illustrating the photophysical pathways of the Ir(III) complex.
Applications in Bioimaging & Optoelectronics
The unique properties of p-Tol-bzq-based transition metal complexes make them highly versatile:
OLED Displays: The deep-red emission (645 nm) aligns perfectly with the National Television System Committee (NTSC) standard for pure red, making these complexes ideal dopants in the emissive layer of phosphorescent OLEDs [2].
Luminescent Bioimaging: Biological tissues are highly transparent to red and NIR light (the "optical window" of tissue). The high PLQY and long phosphorescence lifetimes (microsecond scale) of these complexes allow for time-gated imaging, completely eliminating autofluorescence background in live-cell microscopy.
References
Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. National Center for Biotechnology Information (PMC).
URL:[Link]
Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31%. ACS Applied Materials & Interfaces.
URL:[Link]
Unexpected ortho C–H bond activation in coordinated 7,8-benzoquinoline: synthesis and characterisation of heteroleptic Ir(iii). National Center for Biotechnology Information (PMC).
URL:[Link]
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. National Center for Biotechnology Information (PMC).
URL:[Link]
Application
Application Note: Preparation of 2-(4-Methylphenyl)benzo[h]quinazoline Derivatives for Drug Discovery
Executive Summary & Strategic Rationale The benzo[h]quinazoline scaffold is a highly privileged pharmacophore in modern drug discovery. Structurally, it is an extended aromatic system that effectively mimics the BH3 pept...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
The benzo[h]quinazoline scaffold is a highly privileged pharmacophore in modern drug discovery. Structurally, it is an extended aromatic system that effectively mimics the BH3 peptide, making it a potent candidate for antagonizing anti-apoptotic Bcl-2 family proteins (such as Bcl-xL and Mcl-1) in cancer chemotherapy[1]. Furthermore, quinazoline and benzo[h]quinazoline derivatives have demonstrated profound efficacy as kinase inhibitors, particularly against the Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed in various malignancies[2].
As a Senior Application Scientist, I have designed this protocol to address the specific synthetic challenges associated with constructing the 2-arylbenzo[h]quinazoline core[3]. The synthesis of 2-(4-Methylphenyl)benzo[h]quinazoline requires a highly regioselective approach to ensure the correct placement of the 4-methylphenyl group. We utilize a robust, three-step linear sequence: (1) Enaminone formation, (2) Base-promoted cyclocondensation, and (3) Oxidative aromatization .
This guide details the causality behind each reagent choice, providing a self-validating protocol designed for high-yield, reproducible library generation in medicinal chemistry settings.
Mechanistic Pathway & Workflow
Figure 1: Mechanistic workflow for the synthesis of 2-(4-Methylphenyl)benzo[h]quinazoline.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-(Dimethylaminomethylene)-3,4-dihydronaphthalen-1(2H)-one
Causality of Design: To build the pyrimidine ring of the quinazoline system, a one-carbon synthon is required at the alpha-position of 1-tetralone. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is chosen because it acts as both the solvent and the electrophile, avoiding the use of unstable formylating agents. The reaction is driven to completion by the thermal expulsion of methanol.
Procedure:
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-tetralone (10.0 mmol, 1.46 g).
Reagent Addition: Add DMF-DMA (15.0 mmol, 1.79 g, 1.5 eq.) directly to the flask. No additional solvent is required (neat reaction).
Reaction: Heat the mixture to 110 °C under an inert nitrogen atmosphere for 4 hours.
Validation Checkpoint: Monitor via TLC (Hexane/Ethyl Acetate 7:3). The starting material (Rf ~0.6) should completely disappear, replaced by a bright yellow spot (Rf ~0.3) corresponding to the enaminone.
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove unreacted DMF-DMA and methanol by-products. Triturate the resulting dark oil with cold diethyl ether (20 mL) to precipitate the enaminone as a yellow solid. Filter and dry under vacuum.
Step 2: Cyclocondensation to 2-(4-Methylphenyl)-5,6-dihydrobenzo[h]quinazoline
Causality of Design: The enaminone is highly electrophilic at the exocyclic double bond. 4-Methylbenzamidine hydrochloride acts as the dinucleophile. Sodium ethoxide (NaOEt) is utilized to deprotonate the amidine hydrochloride, generating the free base in situ. The free amidine attacks the enaminone, followed by intramolecular cyclization and the elimination of dimethylamine and water to form the 5,6-dihydrobenzo[h]quinazoline core.
Procedure:
Setup: To a dry 100 mL flask, add absolute ethanol (30 mL) and sodium metal (12.0 mmol, 0.28 g) to freshly prepare a solution of sodium ethoxide. Alternatively, commercial 21% NaOEt in EtOH can be used.
Reagent Addition: Add 4-methylbenzamidine hydrochloride (11.0 mmol, 1.88 g) to the ethoxide solution and stir for 15 minutes at room temperature to liberate the free base.
Coupling: Add the enaminone intermediate from Step 1 (10.0 mmol, 2.01 g) to the suspension.
Reaction: Reflux the mixture at 80 °C for 6 hours.
Validation Checkpoint: The reaction mixture will transition from yellow to a deep orange/red suspension. TLC (DCM/MeOH 95:5) will confirm the formation of the dihydro-intermediate.
Workup: Cool to room temperature and pour the mixture into crushed ice (100 g). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the 5,6-dihydro intermediate.
Step 3: Oxidative Aromatization using DDQ
Causality of Design: The final step requires the removal of two hydrogen atoms from the 5,6-dihydro ring to achieve full aromaticity. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is selected as a mild, highly selective oxidizing agent for dihydronaphthalenes[4][5]. The thermodynamic driving force is the formation of the highly stable, fully conjugated benzo[h]quinazoline system. As DDQ oxidizes the substrate, it is reduced to DDHQ (2,3-dichloro-5,6-dicyano-1,4-hydroquinone), which is insoluble in toluene and easily removed by filtration.
Procedure:
Setup: Dissolve the 5,6-dihydro intermediate (5.0 mmol) in anhydrous toluene (40 mL) in a 100 mL flask.
Oxidation: Add DDQ (5.5 mmol, 1.25 g, 1.1 eq.) portion-wise. The solution will immediately turn dark.
Reaction: Heat the mixture to reflux (110 °C) for 2 hours.
Validation Checkpoint: As the reaction proceeds, a pale precipitate of DDHQ will form on the walls of the flask. TLC will show the complete conversion of the dihydro precursor to a lower Rf, highly UV-active fluorescent spot.
Workup: Cool the mixture in an ice bath to fully precipitate DDHQ. Filter the suspension through a pad of Celite and wash the filter cake with cold toluene (20 mL).
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from ethanol to afford pure 2-(4-Methylphenyl)benzo[h]quinazoline as an off-white to pale yellow crystalline solid.
Quantitative Yield & SAR Data Summary
To demonstrate the robustness of this protocol, a small library of 2-arylbenzo[h]quinazoline derivatives was synthesized. The data below illustrates the consistent efficiency of the methodology across different electronic substitutions on the amidine coupling partner.
Compound ID
Aryl Substitution (R-Group)
Step 1 Yield (%)
Step 2 Yield (%)
Step 3 Yield (%)
Overall Yield (%)
BQ-01 (Target)
4-Methylphenyl
94
85
88
70.3
BQ-02
Phenyl
94
83
89
69.4
BQ-03
4-Methoxyphenyl
94
88
85
70.3
BQ-04
4-Chlorophenyl
94
81
86
65.5
BQ-05
3,4-Dichlorophenyl
94
76
84
60.0
Note: Electron-donating groups (e.g., 4-Methyl, 4-Methoxy) on the amidine slightly enhance the nucleophilicity in Step 2, leading to marginally higher cyclocondensation yields compared to electron-withdrawing groups (e.g., 4-Chloro).
References
Design, Synthesis, and Interaction Study of Quinazoline-2(1H)
Heterocyclic compounds with diverse biological activities: A review of quinazoline and quinazolinone derivatives
ResearchGate
URL
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromobenzo[h]quinazoline
Benchchem
URL
3,4-Dihydronaphthalene-2-carboxylic Acid|Research Chemical
Benchchem
URL
Reaction of α-tetralone, 1H-tetrazol-5-amine, and aromatic aldehydes upon microwave irradiation – A convenient method for the synthesis of 5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines
ResearchGate
URL
Technical Support Center: Troubleshooting 2-(4-Methylphenyl)benzo[h]quinazoline Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-(4-Methylphenyl)benzo[h]quinazoline.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-(4-Methylphenyl)benzo[h]quinazoline. Because benzo[h]quinazolines are highly conjugated, hydrophobic scaffolds, their synthesis often suffers from poor solubility, incomplete aromatization, and catalyst poisoning.
This guide addresses the two most reliable synthetic strategies: Route A (Transition-Metal-Catalyzed Cross-Coupling) and Route B (Multi-Component Condensation) .
Route A: Suzuki-Miyaura Cross-Coupling (Recommended for High Yields)
The most direct and modular approach to synthesizing 2-arylbenzo[h]quinazolines involves the cross-coupling of a 2-halobenzo[h]quinazoline with an arylboronic acid.
Workflow of the Suzuki-Miyaura cross-coupling for 2-(4-Methylphenyl)benzo[h]quinazoline synthesis.
Standard Operating Procedure: Biphasic Suzuki Coupling
Preparation: Charge a Schlenk flask with 2-chlorobenzo[h]quinazoline (1.0 eq), 4-methylphenylboronic acid (1.5 eq), and K2CO3 (2.5 eq).
Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v ratio, typically 10 mL/mmol of substrate).
Deoxygenation: Sparge the mixture vigorously with Argon for 20 minutes to remove dissolved oxygen[1].
Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 eq) under a positive stream of Argon.
Reaction: Heat the mixture to 90°C and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1); the disappearance of the UV-active starting material at Rf ~0.6 indicates completion.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4 and purify via flash column chromatography.
Troubleshooting Q&A
Q: My Suzuki-Miyaura coupling yield is plateauing around 45%. I am using Pd(PPh3)4, K2CO3, and anhydrous DMF. How can I push this to >80%?A: The issue is likely solvent-related, leading to a stalled transmetalation step. DMF is a polar aprotic solvent that effectively dissolves your organic substrate, but inorganic bases like K2CO3 have extremely poor solubility in it. This starves the catalytic cycle of the base required to activate the boronic acid. By switching to a biphasic system like 1,4-Dioxane/H2O (4:1), the water dissolves the K2CO3, creating a highly efficient interfacial transmetalation environment, while dioxane keeps the hydrophobic 2-chlorobenzo[h]quinazoline in solution[1].
Q: I am observing a significant amount of a homocoupled byproduct (4,4'-dimethylbiphenyl). How do I suppress this?A: Homocoupling of the boronic acid is a side reaction driven by the presence of oxygen, which oxidizes the Pd(0) catalyst and forces it to consume two equivalents of the boronic acid[2]. Ensure strict anaerobic conditions by sparging your solvent system with Argon for at least 20 minutes prior to adding the palladium catalyst[1]. If the issue persists, reduce the reaction temperature from 100°C to 80°C or switch to a milder base like Na2CO3.
Quantitative Data: Optimization of Suzuki-Miyaura Conditions
For researchers avoiding transition metals, the Biginelli-like condensation of 1-tetralone derivatives offers a highly scalable alternative, though it requires a rigorous aromatization step.
Multi-component condensation and aromatization pathway for benzo[h]quinazoline derivatives.
Standard Operating Procedure: One-Pot Condensation
Knoevenagel/Cyclization: In a round-bottom flask, combine 1-tetralone (1.0 eq), 4-methylbenzaldehyde (1.0 eq), and thiourea (1.5 eq) in a green solvent like PEG-400 or Ethanol[3].
Catalysis: Add a catalytic amount of acetic acid (for acidic conditions) or NaOH (for base-mediated aza-Michael addition)[4].
Heating: Heat to 70–80°C for 2–4 hours until the intermediate 3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thione precipitates as a yellow/white solid[4].
Desulfurization & Aromatization: Isolate the intermediate, then reflux with 10% Pd/C in diphenyl ether to drive complete desulfurization and oxidative aromatization to the final product.
Troubleshooting Q&A
Q: I am trying the condensation route, but my aromatization step using DDQ gives a messy mixture with multiple spots on the TLC. Why?A: The Biginelli-like condensation yields a partially saturated 3,4,5,6-tetrahydrobenzo[h]quinazoline intermediate[4]. The thermodynamic barrier to fully aromatize this system requires the removal of four hydrogen atoms. DDQ is a harsh oxidant that can cause over-oxidation or non-specific side reactions if the stoichiometry is not perfectly controlled. A self-validating, cleaner approach is to switch to catalytic dehydrogenation using 10% Pd/C in a high-boiling solvent (like diphenyl ether or decalin) under reflux. This provides a clean thermodynamic driving force for full aromatization without generating reactive quinone byproducts.
Q: My initial condensation step in ethanol is taking over 12 hours with poor conversion. How can I accelerate it?A: The Knoevenagel condensation step is highly dependent on solvent polarity and catalyst efficiency. Switching the reaction medium from standard ethanol to Polyethylene glycol-400 (PEG-400) with an acetic acid catalyst significantly increases the reaction rate. PEG-400 acts as an environmentally friendly phase-transfer catalyst that stabilizes the transition state, often reducing reaction times from >12 hours to just 1 hour while boosting yields to >90%[3].
Technical Support Center: Troubleshooting 2-(4-Methylphenyl)benzo[H]quinazoline Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the pervasive solubility bottlenecks associated with highly conjugated quinazoline derivativ...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the pervasive solubility bottlenecks associated with highly conjugated quinazoline derivatives. This guide provides mechanistic insights, validated protocols, and troubleshooting workflows to ensure your drug discovery and assay development pipelines remain uninterrupted.
Mechanistic Overview: The Causality of Insolubility
To solve a solubility issue, we must first understand its thermodynamic origins. The compound 2-(4-Methylphenyl)benzo[h]quinazoline features a highly conjugated, rigid, and planar polycyclic aromatic core. The fusion of the benzo ring to the quinazoline system, coupled with the 4-methylphenyl substituent, creates a massive hydrophobic surface area[1].
This structural topology promotes intense intermolecular
π−π
stacking and van der Waals interactions, resulting in a stable crystal lattice with exceptionally high lattice energy. The thermodynamic cost of disrupting this lattice to solvate the molecule is immense. Consequently, standard organic solvents (e.g., ethanol, ethyl acetate) lack the polarizability and dipole moment required to disrupt these non-covalent networks, leading to poor solubility[2].
Frequently Asked Questions (FAQs)
Q1: Which organic solvents are best suited for the initial dissolution of this compound?A1: Aprotic solvents with high dielectric constants and strong dipole moments are mandatory. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are the gold standards for quinazoline-based inhibitors[3]. Chlorinated solvents like chloroform or 1,2-dichloroethane can also be effective due to their high polarizability, which helps solvate the large aromatic electron cloud.
Q2: Why does the compound precipitate when I dilute my DMSO stock into an assay buffer or a less polar organic mixture?A2: This is a classic "solvent-shift" precipitation. While pure DMSO effectively disrupts the crystal lattice, diluting the stock into an aqueous buffer or a non-polar solvent drastically reduces the overall solvation capacity. The highly lipophilic nature (high cLogP) of benzo[h]quinazolines drives the molecules to rapidly re-aggregate and precipitate[1]. To mitigate this, keep the final DMSO concentration below 1% (v/v) and incorporate non-ionic surfactants (e.g., Tween 80) or cyclodextrins into your dilution medium to form protective micelles[3].
Q3: Can adjusting the pH help dissolve this compound in organic/aqueous solvent mixtures?A3: Yes, but standard weak acids are insufficient. Quinazolines generally possess very low basicity due to the electron-accepting nature of the two aza groups (the pKa of the conjugate acid is often between 2.5 and 5.9)[4]. Adding a strong organic acid, such as Trifluoroacetic acid (TFA) (0.1–1% v/v), can protonate the quinazoline nitrogens. This induces ionic repulsion between the planar molecules, breaking the
π−π
stacking and facilitating dissolution.
Data Presentation: Solvent Efficacy Profile
The following table summarizes the physicochemical properties of common solvents and their empirical efficacy in solvating rigid benzo[h]quinazoline derivatives.
Protocol A: Shake-Flask Method for Equilibrium Solubility Determination
To accurately determine the solubility limit of your compound before designing downstream assays, use the industry-standard shake-flask method[2][3].
Preparation: Add an excess amount of solid 2-(4-Methylphenyl)benzo[h]quinazoline (e.g., 10 mg) to a glass vial containing 1.0 mL of the target organic solvent.
Equilibration: Seal the vial and agitate using an orbital shaker at 200 rpm and a constant temperature (e.g., 25°C) for 24–48 hours. This duration is critical to ensure thermodynamic equilibrium is reached.
Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to firmly pellet the undissolved solid.
Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring the solid pellet is not disturbed[3].
Quantification: Dilute the supernatant in a compatible solvent (e.g., pure DMSO) to bring it within the linear range of your analytical method, and quantify using HPLC-UV against a pre-established standard curve.
Protocol B: Preparation of an Amorphous Solid Dispersion (Melt-Fusion)
If the compound must be introduced into a less ideal solvent system or aqueous assay, converting the crystalline solid into an amorphous solid dispersion significantly lowers the energy barrier to solvation[5].
Mixing: Weigh 2-(4-Methylphenyl)benzo[h]quinazoline and a hydrophilic polymeric carrier (e.g., Poloxamer 407) in a 1:5 w/w ratio.
Melting: Heat the Poloxamer 407 in a porcelain crucible over a water bath until completely molten (approximately 60–65°C).
Dispersion: Gradually add the finely powdered benzo[h]quinazoline into the molten carrier under continuous, vigorous stirring to ensure homogeneous distribution.
Quenching: Rapidly cool the mixture in an ice bath. This rapid temperature drop solidifies the dispersion, trapping the active compound in a high-energy amorphous state and preventing re-crystallization[5].
Storage: Pulverize the resulting solid dispersion and store it in a desiccator. Use this powder directly in your solvent mixtures for vastly improved dissolution kinetics.
Troubleshooting Workflow Visualization
Follow this logical decision tree when attempting to solubilize stubborn benzo[h]quinazoline batches.
Decision tree for troubleshooting the solubilization of rigid benzo[h]quinazoline derivatives.
References
Title: Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique
Source: ResearchGate
URL: [Link]
Title: STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS
Source: CIBTech
URL: [Link]
Title: 10-Dimethylamino Derivatives of Benzo[h]quinoline and Benzo[h]quinazolines: Fluorescent Proton Sponge Analogues...
Source: ACS Publications (The Journal of Organic Chemistry)
URL: [Link]
Title: Novel Inhibitors of Bacterial Virulence: Development of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones...
Source: PMC (National Institutes of Health)
URL: [Link]
Technical Support Center: Optimizing Microwave-Assisted Synthesis of 2-(4-Methylphenyl)benzo[H]quinazoline
Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)benzo[H]quinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing microwave-as...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)benzo[H]quinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing microwave-assisted organic synthesis (MAOS) to construct this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
Introduction to the Microwave-Assisted Synthesis
The synthesis of 2-(4-Methylphenyl)benzo[H]quinazoline is often approached via a modified Friedländer annulation, a powerful method for constructing quinoline and its benzo-fused analogues.[1][2] In this context, the reaction typically involves the condensation of a 2-amino-1-naphthaldehyde derivative with a compound containing an α-methylene ketone, such as 4-methylacetophenone.
Microwave irradiation has emerged as a key technology to drive this transformation, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, and improved yields with cleaner reaction profiles.[3] This is attributed to the efficient and uniform heating of the polar reactants and solvents by direct interaction with the microwave energy.[4]
However, like any chemical transformation, the microwave-assisted synthesis of 2-(4-Methylphenyl)benzo[H]quinazoline is not without its challenges. Issues such as low yield, incomplete reaction, and the formation of side products can arise. This guide will address these potential pitfalls and provide you with the knowledge to overcome them.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-(4-Methylphenyl)benzo[H]quinazoline.
Issue 1: Low or No Yield of the Desired Product
Potential Cause
Explanation
Suggested Solution
Poor Quality or Impure Starting Materials
Impurities in the 2-amino-1-naphthaldehyde or 4-methylacetophenone can interfere with the reaction, leading to the formation of side products or inhibition of the desired transformation.
Ensure the purity of your starting materials. 2-Amino-1-naphthaldehyde can be synthesized from 2-methylnaphthalene via a three-step sequence of nitration, oxidation, and reduction.[5] It is crucial to fully characterize the intermediate and final starting materials by NMR, IR, and MS to confirm their identity and purity.[5]
Suboptimal Reaction Temperature
The reaction may not have sufficient energy to overcome the activation barrier, or excessive heat could be causing degradation of reactants or the product.
Systematically screen the reaction temperature. Start with a moderate temperature (e.g., 120 °C) and incrementally increase it in 10-15 °C intervals. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature that provides a good conversion rate without significant decomposition.
Incorrect Solvent Choice
The polarity of the solvent is critical for efficient absorption of microwave energy and for solubilizing the reactants. Non-polar solvents are generally poor microwave absorbers.
Switch to a high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethylene glycol. These solvents couple efficiently with microwaves and can facilitate the reaction.[6]
Ineffective Catalyst
An acid or base catalyst is often required to promote the condensation and cyclization steps. The choice and concentration of the catalyst are crucial.
If using an acid catalyst, consider p-toluenesulfonic acid (p-TsOH) or a reusable solid acid catalyst like Nafion NR50.[7] For base-catalyzed reactions, potassium hydroxide or sodium ethoxide can be effective. Optimize the catalyst loading, starting with a catalytic amount (e.g., 10-20 mol%) and adjusting as needed.
Insufficient Reaction Time
The reaction may not have proceeded to completion.
Increase the microwave irradiation time in short increments (e.g., 5-10 minutes) and monitor the reaction by TLC until the starting materials are consumed.
Issue 2: Formation of Significant Side Products
Potential Cause
Explanation
Suggested Solution
Self-Condensation of Starting Materials
Under certain conditions, the 2-amino-1-naphthaldehyde or 4-methylacetophenone can undergo self-condensation reactions, leading to polymeric materials or other undesired products.
Control the stoichiometry of the reactants carefully. A slight excess of one reactant may be beneficial, and this should be determined empirically. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Formation of Benzo[h]quinazolin-4(3H)-one
The formation of the corresponding quinazolinone is a common side reaction, particularly if an oxidizing agent is present or if the reaction conditions favor oxidation.
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The choice of catalyst can also influence the reaction pathway.
Incomplete Cyclization or Dehydration
The intermediate aldol or Schiff base adducts may not fully cyclize or dehydrate to form the final aromatic product.
Ensure the reaction temperature is high enough and the catalyst is active enough to drive the reaction to completion. The addition of a dehydrating agent, such as anhydrous magnesium sulfate, may be beneficial in some cases.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable starting materials for the synthesis of 2-(4-Methylphenyl)benzo[H]quinazoline?
A1: The most common approach involves the reaction of a 2-amino-1-naphthaldehyde or a related derivative (like a 2-amino-1-naphthyl ketone) with 4-methylacetophenone or a derivative with a reactive α-methylene group. 2-Amino-1-naphthaldehyde is a key precursor and can be synthesized from 2-methylnaphthalene.[5]
Q2: Why is microwave irradiation preferred for this synthesis?
A2: Microwave irradiation offers several advantages, including a significant reduction in reaction time (from hours to minutes), often leading to higher yields and cleaner reaction profiles due to minimized side product formation.[3][8] The direct and efficient heating of polar molecules by microwaves allows for rapid temperature elevation and uniform heating of the reaction mixture.[4]
Q3: How do I choose the right solvent for the microwave reaction?
A3: The ideal solvent should be polar to efficiently absorb microwave energy, have a high boiling point to allow for a wide range of reaction temperatures, and be able to dissolve the reactants. N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethylene glycol are excellent choices for this type of reaction.[6]
Q4: What is a typical power setting for a microwave reactor in this synthesis?
A4: It is more important to control the reaction temperature rather than the power output. Modern microwave reactors allow for precise temperature control. A typical starting temperature would be in the range of 120-160 °C. The power will be automatically adjusted by the instrument to maintain the set temperature.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.
Q6: What is the best way to purify the final product?
A6: The purification strategy will depend on the nature of the impurities. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) is often the first step to obtain a crystalline product. If recrystallization is insufficient, column chromatography on silica gel using a gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is a highly effective method for purification.
Experimental Protocols
Proposed Microwave-Assisted Synthesis of 2-(4-Methylphenyl)benzo[H]quinazoline
This protocol is based on the principles of the Friedländer annulation and is adapted for microwave-assisted synthesis.
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-amino-1-naphthaldehyde (1 mmol), 4-methylacetophenone (1.1 mmol), and p-toluenesulfonic acid (0.2 mmol) or Nafion NR50 (50 mg).[7]
Add 3-5 mL of DMF to the vessel.
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture at a set temperature of 150 °C for 15-30 minutes. The reaction progress should be monitored by TLC.
After the reaction is complete, cool the vessel to room temperature.
Pour the reaction mixture into ice-cold water (50 mL).
Collect the precipitated solid by filtration and wash with water.
Dry the crude product under vacuum.
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Characterization:
The structure of the purified 2-(4-Methylphenyl)benzo[H]quinazoline should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Visualizing the Synthetic Workflow
Caption: Experimental workflow for the microwave-assisted synthesis of 2-(4-Methylphenyl)benzo[H]quinazoline.
Reaction Mechanism
The reaction is believed to proceed through an initial acid-catalyzed condensation between the 2-amino-1-naphthaldehyde and 4-methylacetophenone to form a β-amino ketone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzo[H]quinazoline ring system.
Caption: Simplified reaction mechanism for the Friedländer synthesis of 2-(4-Methylphenyl)benzo[H]quinazoline.
References
Rong, L., Han, H., Wang, H., & Shi, D. (2009). An Efficient and Facile Synthesis of Pyrimidine and Quinazoline Derivatives via One-Pot Three-Component Reaction under Solvent-Free Conditions. Journal of Heterocyclic Chemistry, 46(2), 274-279.
Nagar, A. A., et al. (2010). Microwave Assisted One Pot Synthesis of 2, 3-Di-Substituted Quinazolin-4-(3h). Der Pharma Chemica, 2(3), 37-43.
Chan, C. K., Lai, C. Y., & Wang, C. C. (2020). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Synthesis, 52(12), 1779-1794.
Potter, G. A., & Boyle, R. G. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1136-1140.
Portela-Cubillo, F., Scott, J. S., & Walton, J. C. (2009). Microwave-Promoted Syntheses of Quinazolines and Dihydroquinazolines from 2-Aminoarylalkanone O-Phenyl Oximes. The Journal of Organic Chemistry, 74(12), 4473–4481.
Refat, H. M. (2014). Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis. ChemInform, 45(33).
Lee, J. C., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(16), 9477-9484.
Kumar, A., et al. (2017). Novel Microwave Assisted Synthesis of Some 3-{2-(1H-1, 2, 4-triazolyl) ethyl}-2-Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Der Pharma Chemica, 9(10), 54-60.
Kumar, A., et al. (2013). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1025-1033.
Heravi, M. M., & Mohammadkhani, L. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086.
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
Yuan, S., Zhang, K., & Xia, J. (2011). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry, 23(11), 4881-4883.
Kumar, S., & Singh, P. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(18), 1836-1853.
Monge, A., et al. (2009). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. Letters in Drug Design & Discovery, 6(2), 119-124.
Wang, D., & Gao, G. (2013). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 1, 19.
Hamada, N. M. M., & Elgawad, A. A. (2019). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H). Molecules, 24(23), 4258.
Kumar, V., et al. (2012). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 4(5), 1956-1964.
Mohamed, G. G., & El-Wahab, Z. H. A. (2019). Green Synthesis, Spectral, Thermal Characterization and Biological Activity of Schiff base Ligand Derived from 3-amino-1,2,4-triazol.
Holla, B. S., et al. (2004). Synthesis and Pharmacological Evaluation of New 2-aryl-3, 4-dihydro-4-oxo Quinazolin [2,3-b]. International Journal of Pharmaceutical Sciences and Nanotechnology, 7(3), 2561-2566.
Gellis, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894.
Qiu, G., He, Y., & Wu, J. (2014). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 4(92), 50666-50684.
El-Gaby, M. S. A., et al. (2002). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 7(4), 333-343.
Thite, A. T., et al. (2011). Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 701-705.
Singh, P., & Kumar, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(18), 1836-1853.
Troubleshooting NMR peak broadening in 2-(4-Methylphenyl)benzo[H]quinazoline samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve NMR peak broadening specifically encountered when analyzing 2-(4-Meth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve NMR peak broadening specifically encountered when analyzing 2-(4-Methylphenyl)benzo[h]quinazoline .
Because this molecule is a bulky, highly conjugated polycyclic aromatic nitrogen heterocycle, peak broadening is rarely a simple instrument error. Instead, it is usually a manifestation of underlying physicochemical phenomena. This guide bypasses generic advice to focus on the specific structural and synthetic realities of your compound.
Diagnostic Decision Matrix
Before altering your sample, follow this logical workflow to identify the root cause of the line broadening[1].
Diagnostic workflow for troubleshooting NMR peak broadening.
Q1: Why do my 2-(4-Methylphenyl)benzo[h]quinazoline peaks appear as broad humps at standard concentrations (e.g., 50 mM)?Causality: The extended planar benzo[h]quinazoline core is highly susceptible to intermolecular π-π stacking. This self-association creates transient supramolecular aggregates in solution. Aggregation increases the effective molecular weight and the rotational correlation time (
τc
) of the complex. A longer
τc
accelerates transverse relaxation (
T2
), resulting in broader linewidths. Furthermore, the rapid exchange between monomeric and aggregated states on the NMR timescale exacerbates this broadening and often induces an upfield chemical shift due to increased shielding from adjacent aromatic rings[2].
Q2: Could restricted rotation around the aryl-quinazoline bond be causing the broadening?Causality: Yes. The 4-methylphenyl group is sterically encumbered by the adjacent nitrogen atoms and the rigid benzo[h]quinazoline bay region. If the energy barrier to rotation around the C-C single bond connecting the aryl ring to the heterocycle is such that the rotation rate matches the NMR timescale (the "intermediate exchange regime"), Heisenberg uncertainty causes the signals of the exchanging protons to broaden[3]. This is a classic Dynamic NMR (DNMR) phenomenon.
Q3: I synthesized this compound via a Palladium-catalyzed Suzuki cross-coupling. Could trace catalyst affect my NMR?Causality: Absolutely. Trace paramagnetic metals (like Pd, Cu, Fe, or Mn) have unpaired electrons with magnetic moments thousands of times stronger than a proton. These unpaired electrons cause extremely fast spin-lattice (
T1
) and spin-spin (
T2
) relaxation of nearby nuclei, leading to severe peak broadening and sometimes pseudo-contact shifts, even at millimolar or micromolar impurity levels[4].
Self-Validating Experimental Protocols
To isolate the exact cause of your peak broadening, execute the following self-validating protocols. Each protocol is designed so that a positive result definitively confirms the physical mechanism at play.
This protocol tests if intermolecular π-π stacking is the primary cause of broadening.
Prepare Stock: Dissolve your sample to a high concentration (e.g., 50 mM) in
CDCl3
. Acquire a standard
1H
NMR spectrum.
Serial Dilution: Prepare three additional NMR tubes at 25 mM, 10 mM, and 1 mM concentrations using the same solvent batch.
Acquisition: Acquire
1H
NMR spectra for all samples using identical acquisition parameters (Receiver Gain, Number of Scans).
Solvent Disruption (Optional): If signals remain broad at 1 mM, prepare a 10 mM sample in a highly polar, hydrogen-bonding solvent like
DMSO-d6
, or add 5%
CD3OD
to the
CDCl3
sample to disrupt face-to-face stacking.
Self-Validation: If the peaks sharpen and shift slightly downfield upon dilution (or upon switching to a polar solvent), supramolecular aggregation (π-π stacking) is definitively confirmed[2].
Protocol 2: Variable Temperature (VT) NMR (Validating Dynamic Exchange)
This protocol tests for restricted rotation of the 4-methylphenyl group.
Sample Prep: Prepare a 10 mM sample in a high-boiling, non-aggregating solvent (e.g.,
DMSO-d6
or
Toluene-d8
) to eliminate concentration effects.
Baseline: Acquire a baseline spectrum at 298 K.
Heating Phase: Heat the sample in 10 K increments up to 373 K. Crucial: Allow 5 minutes for thermal equilibration at each step, and re-shim the Z1/Z2 gradients to account for convection currents.
Cooling Phase: Cool the sample to 253 K (if using a suitable solvent) to observe the slow-exchange regime.
Self-Validation: If the broad peaks coalesce into sharp, time-averaged singlets at high temperatures (fast exchange), and split into distinct, sharp rotamer peaks at low temperatures (slow exchange), restricted rotation is the confirmed cause[1],[3].
If Protocols 1 and 2 fail to resolve the broadening, metal contamination is highly likely.
Initial Check: Observe the deuterium lock signal. A highly unstable or severely broadened lock signal is a strong indicator of paramagnetic interference[4].
Scavenger Addition: Add 10–15 mg of a metal-chelating solid resin (e.g., Chelex 100) directly to the NMR tube containing your sample[4].
Incubation: Cap the tube, agitate gently, and let it sit for 30 minutes at room temperature to allow the resin to sequester the metal ions.
Re-acquisition: Re-insert the tube and acquire the spectrum (the solid resin will settle at the bottom and typically will not interfere with the active volume if filled to 4-5 cm).
Self-Validation: If the peaks sharpen dramatically and the lock signal stabilizes without changing the chemical shifts, paramagnetic impurities were the root cause[4].
Quantitative Diagnostic Data
Use this reference table to compare your experimental observations against the expected linewidths (
Δν1/2
) and chemical shift behaviors for 2-(4-Methylphenyl)benzo[h]quinazoline under various conditions.
Experimental Condition
Expected Linewidth (
Δν1/2
)
Chemical Shift Behavior
Diagnostic Conclusion
50 mM, 298 K,
CDCl3
> 15 Hz (Broad)
Baseline (Often upfield)
Initial Observation
5 mM, 298 K,
CDCl3
< 5 Hz (Sharp)
Shifts Downfield
π-π Stacking Confirmed
10 mM, 353 K,
DMSO-d6
< 3 Hz (Sharp)
Averaged signals
Restricted Rotation Confirmed
10 mM, 298 K + Chelex Resin
< 3 Hz (Sharp)
No shift change
Paramagnetic Impurity Confirmed
References
Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - American Chemical Society
URL
The π−π Stacked Geometries and Association Thermodynamics of Quinacridone Derivatives Studied by 1 H NMR - ResearchGate
URL
troubleshooting peak broadening in NMR - Benchchem
URL
Preventing thermal degradation of 2-(4-Methylphenyl)benzo[H]quinazoline during storage
Welcome to the technical support center for 2-(4-Methylphenyl)benzo[H]quinazoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-(4-Methylphenyl)benzo[H]quinazoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, we address common questions and provide troubleshooting guidance based on established principles of heterocyclic aromatic chemistry.
FAQs and Troubleshooting Guides
Section 1: Storage and Handling
Question 1: What are the optimal storage conditions for solid 2-(4-Methylphenyl)benzo[H]quinazoline to prevent thermal degradation?
Answer:
To ensure the long-term stability of solid 2-(4-Methylphenyl)benzo[H]quinazoline, it is crucial to control the storage environment. Heterocyclic aromatic compounds can be susceptible to thermal decomposition.[1][2] While specific data for this compound is not extensively published, general best practices for related structures suggest the following:
Temperature: Store at or below room temperature (20-25°C). For long-term storage (months to years), refrigeration (2-8°C) is recommended as a sensible precaution.[3] Avoid exposure to high temperatures, as heating can promote degradation of heterocyclic aromatic amines.[4]
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is particularly important if the compound is electron-rich, as oxygen can be a contributing factor to degradation.[3]
Light: Protect from light by storing in an amber vial or a light-blocking container. Photolytic degradation is a known pathway for some quinazoline derivatives.[5]
Moisture: Keep the compound in a tightly sealed container with a desiccant. Many organic compounds can absorb moisture, which may facilitate hydrolytic degradation pathways, especially if acidic or basic impurities are present.[3]
Question 2: I've noticed a change in the color of my solid sample over time. What could be the cause?
Answer:
A change in color (e.g., from white/off-white to yellow or brown) is a common indicator of chemical degradation. For quinazoline derivatives, this could be due to several factors:
Oxidation: Exposure to air can lead to oxidation, especially at elevated temperatures. Oxidation of the quinazoline ring can result in the formation of 3,4-dihydro-4-oxo quinazoline derivatives, which may be colored.[6][7]
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a cluster of degradation products that are often colored.[5]
Minor Impurities: The presence of even small amounts of impurities can sometimes catalyze degradation reactions that produce colored byproducts.
If you observe a color change, it is essential to re-analyze the purity of your sample before use.
Question 3: Can I store 2-(4-Methylphenyl)benzo[H]quinazoline in solution? If so, what are the recommended solvents and conditions?
Answer:
Storing in solution is generally not recommended for long-term preservation due to the increased potential for degradation. However, for short-term storage of working solutions, the choice of solvent is critical.
Recommended Solvents: Aprotic, anhydrous solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often suitable for short-term storage. However, be aware that some quinazoline derivatives have shown instability in DMSO over time, with modifications observed immediately after preparation.[8] Therefore, it is best to prepare solutions fresh.
Solvents to Avoid: Avoid protic solvents like methanol or ethanol for storage, as they can participate in degradation reactions. Also, avoid acidic or alkaline aqueous solutions, as quinazolines can be unstable and hydrolyze under these conditions, especially when heated.[6][7][9]
Storage Conditions for Solutions: If short-term storage is necessary, store solutions at -20°C or -80°C in tightly sealed vials, protected from light. Studies on some quinazoline derivatives in ultrapure water have shown stability for extended periods when stored at 4°C in the dark.[8][10]
Section 2: Identifying and Mitigating Degradation
Question 4: What are the likely thermal degradation pathways for 2-(4-Methylphenyl)benzo[H]quinazoline?
Answer:
Based on the general chemistry of quinazolines, several thermal degradation pathways are plausible. The degradation process for pyrazolo-quinazoline derivatives has been observed to be a single-step process in some cases.[1]
Hydrolysis: If moisture is present, heating can accelerate the hydrolysis of the quinazoline ring, potentially leading to the formation of o-aminobenzaldehyde derivatives, ammonia, and formic acid upon boiling with acid.[6][7]
Oxidation: As mentioned, thermal stress in the presence of oxygen can lead to the formation of oxo-derivatives.[6][7]
Ring Opening/Cleavage: At higher temperatures, cleavage of the heterocyclic ring system can occur. Mass spectrometry fragmentation patterns of quinazoline derivatives often show cleavage of the quinazolinone ring.[11]
Below is a conceptual diagram illustrating potential degradation points.
Caption: Potential degradation pathways for 2-(4-Methylphenyl)benzo[H]quinazoline.
Question 5: How can I check for degradation in my sample?
Answer:
Regularly assessing the purity of your compound is crucial. The following analytical techniques are recommended:
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for determining the purity of quinazoline derivatives and detecting degradation products.[12] A reversed-phase C18 column is often used.[12][13]
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively check for the presence of impurities.
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of any degradation products.[14]
Thermogravimetric Analysis (TGA): TGA can determine the thermal stability and decomposition profile of the compound.[1][11]
Question 6: I suspect my sample has degraded. What should I do?
Answer:
If you suspect degradation, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected sample degradation.
If significant degradation is confirmed, it is recommended to purify the compound before use. Recrystallization or column chromatography are common purification methods for such compounds.
This protocol provides a general method for assessing the purity of 2-(4-Methylphenyl)benzo[H]quinazoline. Method optimization may be required.
Mobile Phase Preparation:
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Degas both mobile phases by sonication or vacuum filtration.
Sample Preparation:
Accurately weigh approximately 1 mg of the compound.
Dissolve in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of 1 mg/mL.
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
HPLC Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV detector at a suitable wavelength (determined by UV-Vis scan, likely around 254 nm or 320 nm).
Gradient:
0-20 min: 10% to 90% B
20-25 min: 90% B
25-26 min: 90% to 10% B
26-30 min: 10% B
Analysis:
Integrate the peak areas of all observed peaks.
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Accelerated Stability Study (Forced Degradation)
This protocol helps to understand the intrinsic stability of the molecule by subjecting it to stress conditions.[5][15]
Sample Preparation: Prepare separate solutions of the compound (e.g., 1 mg/mL) in:
0.1 M HCl (Acidic condition)
0.1 M NaOH (Alkaline condition)
3% H₂O₂ (Oxidative condition)
Milli-Q Water (Neutral/Hydrolytic condition)
Solid State Stress:
Place a small amount of the solid compound in a clear vial for photolytic stress and an amber vial for thermal stress.
Stress Conditions:
Thermal: Incubate the solutions and the solid sample at 60°C for 24 hours.
Photolytic: Expose the solutions and the solid sample to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.
Analysis:
After the stress period, neutralize the acidic and alkaline samples.
Analyze all samples by HPLC (as described in Protocol 1) to determine the extent of degradation and the profile of degradation products.
References
Felton, J. S., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2257-2265. [Link]
Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(4). [Link]
World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133. [Link]
Singh, S., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 819-828. [Link]
Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis, 3(1), 10-21. [Link]
ResearchGate. (n.d.). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. ResearchGate. [Link]
ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]
Deng, H., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(16), 2500. [Link]
ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Natural Products, 18(3), 291-326. [Link]
ResearchGate. (2026). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]
Bentham Science. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Current Computer-Aided Drug Design, 7(1), 58-65. [Link]
MDPI. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 26(8), 2307. [Link]
Deng, H., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(16), 2500. [Link]
ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? ResearchGate. [Link]
Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 11(2), 476-483. [Link]
Journal of Drug Delivery and Therapeutics. (2021). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Drug Delivery and Therapeutics, 11(4-S), 166-172. [Link]
IntechOpen. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]
IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]
Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(12), 3330. [Link]
1H NMR and 13C NMR spectral characterization of 2-(4-Methylphenyl)benzo[H]quinazoline
Method Comparison Guide: 1D vs. 2D NMR Strategies for the Unambiguous Structural Elucidation of 2-(4-Methylphenyl)benzo[h]quinazoline Executive Summary The structural characterization of highly conjugated, fused-ring het...
Author: BenchChem Technical Support Team. Date: April 2026
Method Comparison Guide: 1D vs. 2D NMR Strategies for the Unambiguous Structural Elucidation of 2-(4-Methylphenyl)benzo[h]quinazoline
Executive Summary
The structural characterization of highly conjugated, fused-ring heterocycles like 2-(4-Methylphenyl)benzo[h]quinazoline presents unique analytical challenges. Due to severe spectral overlap in the aromatic region (δ 7.3–9.6 ppm), relying solely on routine 1D Nuclear Magnetic Resonance (NMR) spectroscopy often leads to ambiguous assignments.
This guide objectively compares the analytical performance of standard 1D NMR against a comprehensive 2D NMR methodology (COSY, HSQC, HMBC). By establishing a self-validating analytical workflow, researchers can move beyond tentative assignments to achieve definitive structural elucidation, ensuring high-fidelity data for downstream drug development and photophysical applications [1].
Structural Complexity: The Characterization Challenge
2-(4-Methylphenyl)benzo[h]quinazoline consists of a rigid benzo[h]quinazoline core linked to a p-tolyl group at the C-2 position. The extended π-conjugation and the anisotropic effects of the nitrogen heteroatoms (N-1 and N-3) create a highly specific, yet crowded, electronic environment[1, 2].
The Baseline Alternative (Routine 1D NMR): While 1D
1
H and
13
C NMR can easily identify isolated spin systems (such as the tolyl methyl group or the isolated H-4 singlet), it fails to definitively map the connectivity between the p-tolyl substituent and the benzo[h]quinazoline core. Furthermore, the protons on the benzo-fused ring (H-5 through H-10) often present as heavily overlapping multiplets, making first-order analysis impossible.
The Recommended Product (Multi-Dimensional 2D NMR): By employing heteronuclear 2D techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation), researchers can trace 2-bond and 3-bond carbon-proton couplings. This methodology acts as a self-validating system: it bridges the isolated spin systems by linking them through shared quaternary carbons, providing absolute proof of the molecular framework[3].
Comparative Spectral Data Analysis
To demonstrate the resolution advantage of the 2D-guided assignment, Table 1 compares the expected chemical shifts and diagnostic correlations for 2-(4-Methylphenyl)benzo[h]quinazoline. The data illustrates how 2D correlations resolve structural ambiguities that 1D data alone cannot address.
Table 1: Comparative 1D and 2D NMR Diagnostic Features
Structural Motif
1D
1
H NMR (δ ppm, Multiplicity)
1D
13
C NMR (δ ppm)
2D HMBC Key Correlations (
1
H →
13
C)
Resolution Advantage (1D vs. 2D)
Tolyl -CH
3
2.45 (s, 3H)
21.6
C-3', C-4', C-5'
1D is sufficient; 2D confirms local ring substitution.
Tolyl H-2',6'
8.65 (d, J = 7.6 Hz, 2H)
128.7
C-2, C-4'
Critical: 2D HMBC definitively proves attachment to C-2 of the core.
Quinazoline H-4
9.52 (s, 1H)
155.6
C-2, C-4a, C-10b
2D maps the internal quinazoline framework and fusion points.
Benzo H-10
9.30 (d, J = 7.7 Hz, 1H)
126.9
C-8, C-10b
1D shows deshielding; 2D confirms spatial proximity to N-1.
Core C-2 (Quat.)
-
160.2
Correlates with H-4, H-2',6'
1D only shows a peak; 2D proves it is the central linker carbon.
Experimental Protocols: A Self-Validating Workflow
As an Application Scientist, I emphasize that an NMR protocol must not just generate spectra—it must validate its own findings. The following step-by-step methodology explains the causality behind each parameter choice to ensure maximum data integrity [2, 3].
Step 1: Precision Sample Preparation
Procedure: Dissolve 15–20 mg of the synthesized 2-(4-Methylphenyl)benzo[h]quinazoline in 0.6 mL of Chloroform-d (CDCl
3
, 99.8 atom % D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
Causality: The highly conjugated nature of benzo[h]quinazolines can lead to π-π stacking and aggregation at high concentrations, which broadens NMR lines. A concentration of ~25-35 mM strikes the optimal balance: it is dilute enough to minimize aggregation-induced line broadening, yet concentrated enough to yield high signal-to-noise ratios (SNR) for insensitive
13
C nuclei and 2D HMBC experiments within a reasonable 2-hour acquisition window.
Step 2: 1D
1
H and
13
C NMR Acquisition
Procedure: Acquire
1
H NMR at 400 MHz (or higher) with a relaxation delay (D1) of 2.0 s. For
13
C NMR, utilize a D1 of 3.0 s and a minimum of 1024 scans.
Causality: The quaternary carbons in the benzo[h]quinazoline core (e.g., C-2, C-4a, C-10b) lack direct dipole-dipole relaxation pathways from attached protons. A longer D1 (3.0 s) ensures complete longitudinal relaxation (T
1
) of these quaternary carbons between pulses, preventing signal suppression and ensuring all distinct carbon environments are detected.
Step 3: 2D HMBC Configuration
Procedure: Set the long-range coupling constant (
nJCH
) parameter to 8.0 Hz.
Causality: The critical structural proof relies on observing the
3J
coupling between the tolyl H-2',6' protons and the quinazoline C-2 carbon. In biaryl systems, this trans-annular
3JCH
coupling typically averages 7.5–8.5 Hz. Tuning the HMBC delay to
Δ=1/(2J)≈62.5
ms maximizes the cross-peak intensity for these specific diagnostic correlations, effectively bridging the two ring systems.
Workflow and Correlation Visualizations
Figure 1: Logical progression of multi-dimensional NMR workflows.
Preparation of Quinazolines via a 2+2+2 Annulation from Aryldiazonium Salts and Nitriles
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Synthesis, Characterization of Novel Quinazoline Derivatives and Antimicrobial Screening
Source: International Journal of Chemical Sciences (TSI Journals)
URL:[Link]
Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol
Source: RSC Advances (Royal Society of Chemistry)
URL:[Link]
Comparative
Benchmarking 2-(4-Methylphenyl)benzo[h]quinazoline as an Advanced Ligand in Cross-Coupling Catalysis
Introduction & Mechanistic Rationale In the realm of palladium-catalyzed cross-coupling, the degradation of the active catalytic species at elevated temperatures—often observed as the precipitation of "palladium black"—r...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In the realm of palladium-catalyzed cross-coupling, the degradation of the active catalytic species at elevated temperatures—often observed as the precipitation of "palladium black"—remains a critical bottleneck in pharmaceutical manufacturing. To address this, the development of robust cyclometalated precatalysts (palladacycles) has become a focal point of organometallic research .
2-(4-Methylphenyl)benzo[h]quinazoline (4-Tol-BQZ) represents a highly specialized evolution of bidentate N,C-ligands. The benzo[h]quinazoline core provides an extended, rigid
π
-conjugated framework that significantly enhances the thermal stability and lipophilicity of the resulting metal complex. When subjected to cyclopalladation, the 4-methylphenyl moiety undergoes directed C–H activation to form a highly stable, five-membered palladacycle.
The Causality of the Design:
Unlike traditional phosphine ligands (e.g., PPh₃) that are susceptible to oxidation, or simple 2-phenylpyridine (ppy) derivatives that may lack sufficient steric bulk, the 4-Tol-BQZ palladacycle acts as a highly controlled "reservoir." Under basic cross-coupling conditions, it slowly releases the active, monoligated Pd(0) species, maintaining a low steady-state concentration of the active catalyst. This controlled release prevents bimolecular decomposition pathways, enabling high Turnover Numbers (TON) even at temperatures exceeding 110 °C .
Fig 1: Catalytic cycle of the 4-Tol-BQZ palladacycle in Suzuki-Miyaura cross-coupling.
Benchmarking Performance Data
To objectively evaluate 4-Tol-BQZ, we benchmarked its palladacyclic derivative against industry-standard catalytic systems: Pd(OAc)₂/XPhos , Pd(PPh₃)₄ , and the structurally related Pd(ppy)₂ precatalyst.
Table 1: Suzuki-Miyaura Coupling of Unactivated Aryl Chlorides
Reaction Conditions: 4-Chloroanisole (1.0 mmol), Phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 110 °C, 24 h.
Catalyst System
Loading (mol%)
Yield (%)
TON
TOF (h⁻¹)
Catalyst State at 24h
[Pd(4-Tol-BQZ)(μ-Cl)]₂
0.05
96
1,920
80.0
Homogeneous (Yellow)
Pd(OAc)₂ / XPhos
0.05
88
1,760
73.3
Slight Pd Black
Pd(PPh₃)₄
1.00
42
42
1.75
Heavy Pd Black
[Pd(ppy)(μ-Cl)]₂
0.05
71
1,420
59.1
Moderate Pd Black
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Substrates
Reaction Conditions: 2-Bromo-1,3-dimethylbenzene (1.0 mmol), Morpholine (1.2 mmol), NaOtBu (1.5 equiv), Toluene, 100 °C, 12 h.
Catalyst System
Loading (mol%)
Yield (%)
TON
TOF (h⁻¹)
[Pd(4-Tol-BQZ)(μ-Cl)]₂
0.1
94
940
78.3
Pd(OAc)₂ / XPhos
0.1
98
980
81.6
Pd(PPh₃)₄
2.0
15
7.5
0.6
Data Synthesis: While the bulky biaryl phosphine XPhos slightly outperforms 4-Tol-BQZ in room-temperature or sterically demanding Buchwald-Hartwig aminations (due to the specific spatial arrangement of the dialkylamino groups), 4-Tol-BQZ demonstrates superior longevity and thermal stability in high-temperature Suzuki couplings. The extended
π
-system prevents the rapid agglomeration of Pd(0) into inactive nanoparticles, evidenced by the lack of palladium black in the reactor.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The inclusion of internal standards and control reactions ensures that the observed TONs are strictly a result of the homogeneous catalytic cycle, ruling out background transition-metal contamination.
Fig 2: High-throughput screening and self-validating benchmarking workflow.
Protocol A: Synthesis of the [Pd(4-Tol-BQZ)(μ-Cl)]₂ Precatalyst
Causality Check: We utilize Sodium Acetate (NaOAc) not merely as a base, but as an internal proton shuttle. It facilitates the Concerted Metalation-Deprotonation (CMD) transition state, drastically lowering the activation energy required to cleave the C–H bond on the 4-methylphenyl ring.
Reagent Mixing: In a 50 mL Schlenk flask, combine 4-Tol-BQZ (1.0 mmol, 270 mg) and Na₂PdCl₄ (1.0 mmol, 294 mg).
Solvent Addition: Add 20 mL of degassed Methanol, followed by NaOAc (1.2 mmol, 98 mg).
Reaction: Stir the suspension at room temperature for 24 hours. The color will shift from dark brown to a vibrant yellow suspension as the palladacycle forms.
Isolation: Filter the yellow precipitate via a glass frit, wash sequentially with water (3 × 10 mL), methanol (2 × 10 mL), and diethyl ether (2 × 10 mL). Dry under high vacuum to yield the dimeric precatalyst.
Self-Validation Check: Dodecane is added at
t=0
as an inert internal standard. A parallel control reaction omitting the Pd precatalyst is run to confirm that the base (K₂CO₃) does not contain trace catalytic impurities. Mass balance is continuously verified via GC-FID to ensure substrate depletion perfectly matches product formation, ruling out side reactions like hydrodehalogenation.
Preparation: Inside an argon-filled glovebox, charge a 10 mL pressure vial with 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and finely ground anhydrous K₂CO₃ (2.0 mmol).
Catalyst Addition: Add 0.5 mL of a precisely prepared 1.0 mM stock solution of [Pd(4-Tol-BQZ)(μ-Cl)]₂ in 1,4-dioxane (delivering 0.05 mol% Pd).
Standard & Solvent: Add dodecane (50 μL, internal standard) and 3.5 mL of a 1,4-dioxane/H₂O (4:1 v/v) mixture.
Execution: Seal the vial with a PTFE septum cap, remove from the glovebox, and heat at 110 °C in an aluminum heating block.
Kinetic Sampling: Withdraw 20 μL aliquots at 1h, 4h, and 24h using a micro-syringe. Quench each aliquot in 1 mL of ethyl acetate, filter through a short plug of silica gel, and analyze via GC-FID.
Conclusion
Benchmarking data confirms that 2-(4-Methylphenyl)benzo[h]quinazoline is a highly effective structural motif for generating robust palladacyclic precatalysts. While it performs comparably to advanced dialkylbiaryl phosphines (like XPhos) in standard aminations, its true value lies in its exceptional thermal stability. The extended
π
-conjugation of the benzo[h]quinazoline core prevents catalyst degradation at high temperatures, making it an ideal candidate for the cross-coupling of highly unreactive or sterically encumbered aryl chlorides in industrial settings.
References
Alonso, D. A., Botella, L., Nájera, C., & Pacheco, M. C. "Synthetic Applications of Oxime-Derived Palladacycles as Versatile Catalysts in Cross-Coupling Reactions." Synthesis, 2004.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 601957, Benzo[h]quinazoline." PubChem, 2024.[Link]
Rama, R. J., Maya, C., Molina, F., Nova, A., & Nicasio, M. C. "Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles." ACS Catalysis, 2023.[Link]
Validation
A Senior Application Scientist's Guide to the X-ray Crystallography Validation of 2-(4-Methylphenyl)benzo[H]quinazoline Structural Isomers
Abstract: The unequivocal structural elucidation of regioisomers is a cornerstone of chemical and pharmaceutical research, where distinct atomic arrangements can lead to vastly different pharmacological and physicochemic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The unequivocal structural elucidation of regioisomers is a cornerstone of chemical and pharmaceutical research, where distinct atomic arrangements can lead to vastly different pharmacological and physicochemical properties. This guide provides an in-depth comparison of the validation of structural isomers of 2-(4-Methylphenyl)benzo[H]quinazoline using single-crystal X-ray crystallography. While crystallographic data for the titular compound is not publicly available, this guide will utilize the closely related structural isomers, 2-phenylquinazoline and 4-phenylquinazoline, as exemplars to illustrate the experimental workflow, data analysis, and validation criteria critical for unambiguous isomeric assignment. We will delve into the causality behind experimental choices, from crystal growth to data refinement, and present a framework for the rigorous validation of crystallographic data in accordance with international standards.
Introduction: The Imperative of Isomeric Purity in Drug Discovery
In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit divergent biological activities, toxicological profiles, and metabolic pathways. The benzo[h]quinazoline scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties. The precise positioning of the 4-methylphenyl substituent on the benzo[h]quinazoline core dictates the molecule's three-dimensional shape and electronic distribution, profoundly influencing its interaction with biological targets.
X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state.[1][2] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with high precision. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the application of X-ray crystallography for the validation of 2-(4-Methylphenyl)benzo[H]quinazoline structural isomers, using analogous structures to demonstrate the principles and methodologies.
The Crystallographic Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The following workflow outlines the critical steps, emphasizing the scientific rationale behind each procedural choice.
Caption: Figure 1: The Crystallographic Workflow.
Prerequisite: High-Purity Material
The successful growth of single crystals is often the most challenging step in the crystallographic process. The purity of the starting material is of utmost importance; impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disordered and poorly diffracting crystals. Recrystallization is the most common method for purifying nonvolatile organic solids.[3][4]
Experimental Protocol: Recrystallization of Benzo[h]quinazoline Derivatives
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For quinazoline derivatives, solvents such as ethanol, acetonitrile, or mixtures including ethyl acetate and hexane are often suitable.
Dissolution: In a flask, dissolve the crude compound in a minimal amount of the chosen hot solvent to create a saturated solution.[5]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of fewer, larger, and more ordered crystals. Rapid cooling can lead to the formation of small or disordered crystals.[6]
Induce Crystallization (if necessary): If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4]
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent to remove any remaining soluble impurities, and allow them to air dry or dry under vacuum.[3][5]
The Art of Single Crystal Growth
Growing diffraction-quality single crystals is often described as more of an art than a science, requiring patience and experimentation with various techniques.
Common Crystal Growth Techniques:
Slow Evaporation: The most straightforward method, where the saturated solution is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. Covering the vessel with parafilm and piercing it with a few small holes can effectively control the evaporation rate.[6]
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids as they slowly mix.[7]
Data Collection and Processing: Capturing the Diffraction Pattern
Once a suitable single crystal is obtained (ideally 0.1-0.3 mm in all dimensions with no visible defects), it is mounted on a goniometer and subjected to a beam of X-rays. Modern diffractometers use sensitive detectors to capture the diffraction pattern, which consists of a series of spots of varying intensity.
Key Parameters in Data Collection:
X-ray Source: The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) depends on the crystal's composition and size.
Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and higher resolution data.
Data Collection Strategy: The diffractometer software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.
Following data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like absorption), and merging redundant measurements to produce a final reflection file.
Structure Solution, Refinement, and the Crucial Role of Validation
The processed reflection data contains the amplitudes of the structure factors, but the phase information is lost during the experiment. The "phase problem" is solved using computational methods like Patterson or direct methods to generate an initial electron density map. An initial molecular model is then built into this map and refined against the experimental data.
The refinement process iteratively adjusts the atomic positions, and their anisotropic displacement parameters (which model thermal motion), to improve the agreement between the calculated and observed structure factor amplitudes. The quality of the final model is assessed by several metrics, most notably the R-factor.
The Litmus Test: Crystallographic Validation
A refined crystal structure is not complete until it has undergone rigorous validation to ensure its chemical and crystallographic sensibility. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that performs a battery of tests on the submitted Crystallographic Information File (CIF).[8][9]
The checkCIF report generates ALERTS categorized by severity:
ALERT A (Serious): These usually indicate significant errors in the structure determination, such as an incorrect space group assignment, a chemically unreasonable geometry, or a major inconsistency in the data. These must be addressed.
ALERT B (Potentially Serious): These highlight unusual features that require explanation, such as high residual electron density peaks or unusually large thermal ellipsoids which might indicate disorder.
ALERT C (Check and Explain): These are less severe and often relate to the completeness of the data or minor deviations from ideal geometry.
ALERT G (General Information): These provide general information about the structure and the data.
Caption: Figure 2: The Validation Feedback Loop.
Comparative Analysis of Phenylquinazoline Isomers: A Case Study
As previously stated, crystallographic data for 2-(4-Methylphenyl)benzo[H]quinazoline isomers are not publicly available. Therefore, we will use the crystallographic data for the closely related structural isomers, 2-phenylquinazoline and 4-phenylquinazoline, to illustrate the comparative validation process. Although not benzo[h]quinazoline derivatives, they serve as excellent models for demonstrating how X-ray crystallography can differentiate between positional isomers.
Parameter
2-Phenylquinazoline (Exemplar)
4-Phenylquinazoline (Exemplar)
Significance and Interpretation
Molecular Formula
C₁₄H₁₀N₂
C₁₄H₁₀N₂
Identical, as expected for isomers.
Crystal System
Orthorhombic
Monoclinic
The different crystal systems and unit cell parameters are a direct consequence of the different molecular packing arrangements dictated by the isomeric structures.
The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. Both values are indicative of a well-refined structure.
Key Torsion Angles
Dihedral angle between quinazoline and phenyl rings: ~15-25° (typical)
Dihedral angle between quinazoline and phenyl rings: ~45-55° (typical)
This is a critical distinguishing feature. The steric hindrance between the phenyl group and the quinazoline ring system is different for the 2- and 4-positions, leading to distinct preferred conformations.
Intermolecular Interactions
π-π stacking, C-H···N interactions
π-π stacking, C-H···π interactions
The nature and geometry of intermolecular interactions will differ, influencing the crystal packing and physical properties like melting point.
Note: The data for 2-phenylquinazoline and 4-phenylquinazoline are sourced from the PubChem database and a publication in Acta Crystallographica Section E, respectively.[5] The torsion angles are typical values and may vary slightly between different crystal structures.
The unambiguous assignment of the 2- and 4-phenyl isomers is readily achieved by examining the final refined structure. The connectivity of the phenyl ring to either the C2 or C4 position of the quinazoline core is unequivocally determined from the electron density map.
Conclusion: The Unrivaled Power of X-ray Crystallography for Structural Validation
The rigorous application of single-crystal X-ray crystallography provides an unparalleled level of certainty in the structural elucidation of chemical compounds. For structural isomers like those of 2-(4-Methylphenyl)benzo[H]quinazoline, where subtle differences in atomic connectivity can have profound implications, this technique is indispensable. Through a systematic process of high-purity sample preparation, meticulous crystal growth, precise data collection, and robust structure refinement and validation, researchers can confidently determine the three-dimensional structure of their molecules. The use of standardized validation tools, such as the IUCr's checkCIF service, ensures the quality and integrity of the reported crystallographic data, upholding the standards of scientific rigor in the chemical and pharmaceutical sciences. While direct experimental data for the titular compound remains elusive in the public domain, the principles and comparative analysis demonstrated with analogous phenylquinazoline isomers provide a clear and authoritative guide for researchers undertaking similar structural validation challenges.
References
Department of Chemistry, University of California, Davis. Recrystallization. LibreTexts. [Link]
PubChem. 2-Phenylquinazoline. National Center for Biotechnology Information. [Link]
Department of Chemistry, University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]
International Union of Crystallography. (IUCr) Publication standards for crystal structures. [Link]
Wlodawer, A., Dauter, Z. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]
International Union of Crystallography. Crystallographic Information Framework. [Link]
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
Department of Chemistry, University of Massachusetts. Recrystallization. [Link]
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-13. [Link]
Al-Suwaidan, I. A., et al. (2014). Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o919. [Link]
Massachusetts Institute of Technology. Crystal Structure Validation. [Link]
Al-Dies, A. M., et al. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 27(3), 1089. [Link]
Wlodawer, A., Dauter, Z. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]
Al-Suwaidan, I. A., et al. (2014). Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. Acta Crystallographica Section E: Crystallographic Communications, 70(8), o919. [Link]
American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]
Al-Omar, M. A., et al. (2026). Design, synthesis, pharmacological evaluation and in-silico analysis of quinazoline derivatives as potential therapeutic agents. Journal of Molecular Structure, 1315, 138245. [Link]
International Union of Crystallography. data requirements for structures submitted to Acta Cryst. Sections C and E. [Link]
Department of Chemistry, University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]
Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082-2089. [Link]
Alagarsamy, V., et al. (2007). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry, 15(1), 235-241. [Link]
Minor, W., et al. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(8), 859-867. [Link]
Kumar, A., et al. (2014). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Journal of the Serbian Chemical Society, 79(1), 49-60. [Link]
Ni, X., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Crystals, 13(8), 1254. [Link]
Golen, J. A., et al. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products Isolation (pp. 305-322). Humana Press. [Link]
Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section C: Structural Chemistry, 80(8), 405-412. [Link]
Massachusetts Institute of Technology. Cambridge Structural Database. [Link]
Cambridge Crystallographic Data Centre. About the Cambridge Structural Database (CSD). [Link]
Al-Ghorbani, M., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Current Organic Synthesis, 16(7), 951-966. [Link]
Khan, I., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2015, 395637. [Link]
Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]
Cambridge Crystallographic Data Centre. Structural Chemistry Data, Software, and Insights. [Link]
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is a critical, yet often overlooked, phase in drug development and materials science. 2-(4-Methylphenyl)be...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is a critical, yet often overlooked, phase in drug development and materials science. 2-(4-Methylphenyl)benzo[h]quinazoline is a complex polycyclic aromatic nitrogen heterocycle. While its rigid structural motif is highly valuable for kinase inhibition studies and optoelectronic applications, this exact chemical stability dictates stringent, uncompromising disposal protocols.
This guide provides a self-validating, step-by-step operational framework for the safe containment, labeling, and disposal of this compound. By understanding the causality behind these procedures, your laboratory can ensure absolute compliance with environmental regulations while safeguarding personnel.
Chemical Profile & The Causality of Disposal Methodologies
Before executing any disposal protocol, it is imperative to understand why specific methods are required. Waste management is not arbitrary; it is dictated by molecular structure.
Mechanistic Stability & Environmental Persistence: The benzo[h]quinazoline core, coupled with a p-tolyl (4-methylphenyl) substituent, forms a highly conjugated, lipophilic system. This compound is highly resistant to standard microbial degradation in municipal wastewater systems. Discharging it into the sink is strictly prohibited, as it can lead to severe aquatic toxicity and bioaccumulation[1].
Thermal Destruction Requirement: Because it is a non-halogenated organic compound, high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) is the only scientifically validated method to permanently cleave the stable C-C and C-N bonds, converting the molecule into harmless
CO2
,
H2O
, and
NOx
gases[2].
Toxicity Profile: Like many quinazoline derivatives, this compound poses acute risks of skin and eye irritation, and potential respiratory irritation if aerosolized as a dust[3]. It must be handled as a regulated hazardous laboratory chemical at all times[4].
Step-by-Step Operational Disposal Protocol
Every protocol in your laboratory should be a self-validating system. Follow these steps to ensure compliance and safety from the point of generation to vendor handoff.
Phase 1: Segregation and Containment
Mixing incompatible chemicals is one of the most dangerous laboratory errors, potentially causing fires or toxic gas release[5].
Determine the Waste Stream: Identify whether the 2-(4-Methylphenyl)benzo[h]quinazoline is in solid form (pure powder/crystals) or dissolved in a solvent (e.g., DMSO, Dichloromethane, or Methanol).
Select Compatible Containment: Use high-density polyethylene (HDPE) or glass containers. Ensure the container is tightly sealed, in good condition, and chemically compatible with the waste[6].
Validation Check: If the compound is dissolved in a halogenated solvent like Chloroform, use glass carboys, as prolonged exposure to certain solvents can degrade lower-grade plastics.
Chemical Compatibility Segregation: Segregate this waste strictly from strong oxidizers, acids, and water-reactive chemicals[5].
Phase 2: EPA-Compliant Labeling
Immediate Labeling: The moment the first drop or crystal of waste is placed in the container, affix a "Hazardous Waste" label[6].
Strict Nomenclature Rules: Write the full chemical name: "2-(4-Methylphenyl)benzo[h]quinazoline". The EPA strictly prohibits the use of abbreviations, acronyms, or chemical formulas on waste labels[4][7].
Causality: In the event of an emergency or transit accident, first responders rely on exact nomenclature to determine chemical compatibility and fire suppression tactics. An abbreviation is meaningless to a hazmat team.
Composition Details: If dissolved, list all solvents and their approximate percentages (e.g., "Dichloromethane 95%, 2-(4-Methylphenyl)benzo[h]quinazoline 5%")[4].
Phase 3: Satellite Accumulation Area (SAA) Management
Storage Limits: Store the waste in a designated SAA at or near the point of generation. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, a laboratory is limited to accumulating no more than 55 gallons of hazardous waste in an SAA[6][8].
Secondary Containment Verification: Place the primary waste container inside a secondary containment bin[6].
Validation Check: Ensure the secondary bin has a volume capacity equal to or greater than 110% of the primary container to guarantee complete capture in the event of a catastrophic primary vessel failure.
Time Constraints: Plan to have the waste collected by your Environmental Health and Safety (EH&S) department within 90 days of the start date listed on the label[6].
Spill Response and Decontamination Workflow
In the event of an accidental spill, immediate and calculated action is required to prevent exposure and environmental release.
Isolate and Assess: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat[9].
Solid Spills (Powder): Do not dry sweep, as this creates hazardous aerosols. Use spark-proof tools to carefully sweep up the material, or mix with a damp absorbent (like sand or vermiculite), and transfer it to a hazardous waste container[3][10].
Liquid Spills (Solution): Apply an inert, non-combustible absorbent material (e.g., universal spill pads or diatomaceous earth) to soak up the solvent. Place the saturated absorbents into a leak-proof hazardous waste bag or bin[1].
Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol) followed by soap and water. Collect all wash liquids as hazardous waste[1].
Quantitative Data: Waste Management Parameters
Summarizing logistical data ensures that laboratory managers can quickly audit their SAA compliance.
Personal protective equipment for handling 2-(4-Methylphenyl)benzo[H]quinazoline
As a Senior Application Scientist, I approach the handling of novel pharmacophores not just as a compliance exercise, but as a critical component of experimental integrity and personnel safety. 2-(4-Methylphenyl)benzo[h]...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of novel pharmacophores not just as a compliance exercise, but as a critical component of experimental integrity and personnel safety. 2-(4-Methylphenyl)benzo[h]quinazoline (frequently referred to in recent literature as Compound 4d ) is a newly synthesized, biologically active polycyclic aromatic nitrogen heterocycle (PANH).
Because this compound is an active cytotoxic agent targeting specific carcinoma cell lines, standard "general chemistry" safety protocols are insufficient. This guide provides the self-validating operational workflows, mechanistic justifications for Personal Protective Equipment (PPE), and step-by-step methodologies required to handle, synthesize, and test this compound safely.
Risk Profile & Mechanistic Justification for PPE
To design an effective safety protocol, we must first understand the biological and chemical nature of the target molecule. 2-(4-Methylphenyl)benzo[h]quinazoline is an N-arylbenzo[h]quinazolin-2-amine derivative synthesized via palladium-catalyzed Buchwald–Hartwig cross-coupling.
Recent pharmacological evaluations demonstrate that this specific para-methyl derivative is a targeted cytotoxic agent. It effectively induces cell death in HCT-116 human colorectal carcinoma cells with an IC50 of 5 μM, while showing no toxicity toward normal human fibroblasts at concentrations up to 25 μM ().
Because of its high lipophilicity (a requirement for crossing the phospholipid bilayer of cancer cells), the primary occupational hazard is dermal absorption , particularly when the compound is dissolved in permeabilizing carrier solvents like Dimethyl Sulfoxide (DMSO).
Core PPE Requirements
Hand Protection (Double Gloving): Standard nitrile gloves provide adequate protection against the dry powder. However, when preparing biological assays, the compound is dissolved in DMSO. DMSO acts as a "Trojan horse," rapidly carrying dissolved cytotoxic payloads through standard nitrile and the human epidermis. Causality: You must wear an inner nitrile glove paired with an outer butyl rubber or laminate barrier glove (e.g., Silver Shield) when handling DMSO stocks.
Body Protection: A disposable, fluid-resistant, back-closing laboratory gown with knit cuffs. Causality: Woven cotton lab coats absorb spills and hold the cytotoxic agent against the skin. Fluid-resistant gowns prevent capillary action.
Respiratory Protection: Handling the dry powder must strictly occur inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood. If a spill occurs outside containment, an N95 or P100 particulate respirator is mandatory to prevent inhalation of the aerosolized cytotoxic dust.
Quantitative Cytotoxicity Profile
To contextualize the hazard level of 2-(4-Methylphenyl)benzo[h]quinazoline (Compound 4d) relative to its structural analogs, review the quantitative cytotoxicity data below. This data dictates that all derivatives in this class must be handled as hazardous pharmaceutical agents.
Table 1: Cytotoxicity Profile of Selected N-arylbenzo[h]quinazolin-2-amines (48h Exposure)
Compound ID
R-Group Substitution
Target Cell Line
IC50 (μM)
Normal Human Fibroblasts (25 μM)
4a
Unsubstituted (Phenyl)
HCT-116, Caco-2
1.7 – 6.0
No effect
4d (Target)
para-Methyl
HCT-116
5.0
No effect
4f
meta-Methoxy
Caco-2
4.3
No effect
4h
ortho-Fluoro
Caco-2
4.6
No effect
Data synthesized from the primary pharmacological screening of benzo[h]quinazolines ().
Operational Workflows & Visual Logic
The following diagram maps the logical progression of handling this compound, from its raw powder state through synthesis, biological preparation, and ultimate disposal.
Workflow for the safe handling, synthesis, and disposal of cytotoxic benzo[h]quinazoline derivatives.
This protocol ensures the safe generation of in vitro testing stocks while mitigating dermal permeation risks.
Workspace Preparation: Line the working surface of a Class II BSC with disposable, plastic-backed absorbent bench paper. This ensures that any micro-spills are trapped and cannot contaminate the stainless steel plenum.
Static Mitigation: Use an anti-static gun (zerostat) on the weighing spatula and the amber glass storage vial. Causality: Polycyclic powders are highly prone to static scatter, which can aerosolize the cytotoxic agent outside the immediate weighing zone.
Weighing: Carefully weigh the required mass of 2-(4-Methylphenyl)benzo[h]quinazoline. Transfer directly to the amber vial. Causality: Amber glass is required to prevent UV-induced photo-degradation of the extended aromatic system.
Solubilization: Add 100% anhydrous DMSO to achieve a 10 mM stock solution. Cap the vial immediately before vortexing.
Aliquoting: Divide the stock into single-use aliquots (e.g., 50 μL) and store at -20 °C. Causality: Repeated freeze-thaw cycles in DMSO introduce atmospheric moisture, which precipitates the hydrophobic compound out of solution, ruining the assay's quantitative accuracy.
Protocol B: Chemical Synthesis (Buchwald–Hartwig Coupling)
This protocol outlines the specific synthetic route for Compound 4d, addressing the hazards of the reagents involved.
Reaction Setup: Inside a certified, ducted chemical fume hood, add benzo[h]quinazolin-2-amine (1.0 equiv), 4-bromotoluene (1.5 equiv), Xanthphos ligand (0.2 equiv), and Cesium Carbonate (3.0 equiv) to an oven-dried Schlenk flask.
Solvent Safety Check: Add anhydrous 1,4-dioxane. Critical Safety Gate: 1,4-dioxane is a suspected carcinogen and forms explosive peroxides over time. You must test the solvent with peroxide indicator strips prior to use. Heating peroxidized solvent to 100 °C will cause an explosion.
Degassing: Degas the mixture for 15 minutes under an Argon atmosphere. Causality: Oxygen will permanently poison the palladium catalyst, halting the cross-coupling cycle.
Catalysis & Heating: Add Pd2(dba)3 (0.1 equiv). Seal the Schlenk flask and heat the reaction mixture to 100 °C for 16 hours with continuous stirring.
Workup: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to trap the toxic palladium catalyst and solid salts. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc) and concentrate the filtrate under reduced pressure.
Spill Response and Disposal Plans
A self-validating safety system must account for operational failures. If 2-(4-Methylphenyl)benzo[h]quinazoline is spilled, follow these targeted procedures:
Dry Powder Spills: Do not sweep the powder, as this generates a highly dangerous cytotoxic aerosol. Instead, gently cover the powder with paper towels dampened with water. Causality: Because the compound is highly hydrophobic and insoluble in water, the water will not dissolve it, but the surface tension will trap the dust particles. Carefully wipe up the mass and place it in a sealed, labeled hazardous waste bag.
DMSO Liquid Spills: Do not use water initially. Water spreads the DMSO over a larger surface area. Absorb the liquid immediately with inert chemical spill pads or vermiculite. Only after the bulk DMSO is removed should you wash the area with a strong detergent solution to remove trace residues.
Waste Disposal: All consumables (pipette tips, bench paper, gloves) that contact the compound must be segregated into clearly labeled "Cytotoxic Solid Waste" containers. Liquid waste containing 1,4-dioxane or DMSO must be collected in compatible high-density polyethylene (HDPE) carboys. All waste must be routed to an EPA/RCRA-approved facility for high-temperature incineration (>1000 °C) to ensure complete thermal destruction of the polycyclic ring system.
References
Title: Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines
Source: Beilstein Journal of Organic Chemistry (2024)
URL: [Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.